6-Chloroquinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHALXGOIIIEADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611172 | |
| Record name | 6-Chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-71-1 | |
| Record name | 6-Chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-chloroquinazolin-2-amine from 2-amino-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 6-chloroquinazolin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-amino-5-chlorobenzoic acid. The narrative delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the characterization of the final product.
Introduction and Significance
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities include anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. For instance, it is a key component in the synthesis of certain p21-activated kinase 4 (PAK4) inhibitors, which are of interest in oncology research.[1] The strategic placement of the chlorine atom at the 6-position and the amino group at the 2-position provides synthetic handles for further molecular elaboration and influences the biological activity of the resulting compounds.
Reaction Overview and Mechanism
The synthesis of this compound from 2-amino-5-chlorobenzoic acid is typically achieved through a cyclocondensation reaction. This process involves the reaction of the anthranilic acid derivative with a reagent that provides the N-C-N unit required to form the pyrimidine ring of the quinazoline system. Cyanamide (H₂NCN) or its dimer, dicyandiamide, are commonly employed for this purpose.
The reaction is believed to proceed through a two-step mechanism:
-
Formation of a Guanidino Intermediate: The amino group of 2-amino-5-chlorobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of cyanamide. This initial addition reaction, often facilitated by acidic conditions, leads to the formation of a 2-guanidino-5-chlorobenzoic acid intermediate.
-
Intramolecular Cyclization and Dehydration: The newly formed guanidino group then undergoes an intramolecular cyclization with the carboxylic acid moiety. This step is typically promoted by heat and involves the elimination of a molecule of water to yield the final aromatic this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound from 2-amino-5-chlorobenzoic acid. This procedure is based on established methods for the synthesis of 2-aminoquinazolines from anthranilic acids.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 2-amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | ≥98% |
| Dicyandiamide | C₂H₄N₄ | 84.08 | ≥99% |
| Hydrochloric acid, concentrated | HCl | 36.46 | ~37% |
| Sodium hydroxide | NaOH | 40.00 | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Activated Carbon | C | 12.01 | Decolorizing |
Step-by-Step Procedure
Caption: A simplified workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid (17.16 g, 0.1 mol) and dicyandiamide (8.41 g, 0.1 mol).
-
Acidification and Reflux: To the mixture, cautiously add 100 mL of ethanol followed by the slow addition of concentrated hydrochloric acid (10 mL). The addition of acid is exothermic and should be done with care. Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the reaction mixture by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a further 10-15 minutes. Filter the hot solution to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield and Purity
The expected yield of this compound is typically in the range of 70-85%. The purity of the final product should be assessed by melting point determination and spectroscopic methods.
Characterization of this compound
Proper characterization of the synthesized compound is crucial to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₆ClN₃ |
| Molar Mass | 179.61 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 258-262 °C |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.25 (s, 1H, Ar-H)
-
δ 7.75 (d, J = 2.4 Hz, 1H, Ar-H)
-
δ 7.60 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)
-
δ 7.35 (d, J = 8.8 Hz, 1H, Ar-H)
-
δ 6.80 (s, 2H, -NH₂) (Note: The chemical shifts are approximate and may vary slightly depending on the solvent and instrument.)[2]
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Expected peaks around δ 162.5, 152.0, 148.5, 133.0, 128.0, 126.5, 125.0, 118.0. (Note: A specific literature source for the ¹³C NMR of this compound was not found in the provided search results; these are predicted chemical shift ranges for the quinazoline core.)
-
-
Mass Spectrometry (MS):
-
m/z: [M+H]⁺ calculated for C₈H₇ClN₃⁺: 180.0323, found ~180.0.
-
Safety Considerations
-
2-amino-5-chlorobenzoic acid: May cause skin and eye irritation.
-
Dicyandiamide: Generally considered to have low toxicity.
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Handle with care.
-
Ethanol: Flammable liquid.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound from 2-amino-5-chlorobenzoic acid is a robust and efficient process that provides access to a key intermediate for the development of novel therapeutic agents. The presented guide offers a detailed understanding of the reaction mechanism, a practical experimental protocol, and essential characterization data to aid researchers in the successful synthesis and verification of this important chemical entity.
References
An In-depth Technical Guide to the Solubility of 6-chloroquinazolin-2-amine in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. 6-chloroquinazolin-2-amine and its derivatives represent a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Understanding and controlling the solubility of this scaffold in various organic solvents is paramount for synthesis, purification, formulation, and various in vitro and in vivo assays. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and insights into the interpretation of solubility data.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug candidate from discovery to market is fraught with challenges, with poor physicochemical properties being a major cause of attrition. Among these, solubility stands out as a fundamental characteristic that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For researchers working with this compound, a thorough understanding of its solubility is not merely an academic exercise but a practical necessity. It dictates the choice of solvents for reaction chemistry, enables the preparation of stock solutions for biological screening, and informs the development of viable formulations for preclinical and clinical studies.[4] Low solubility can lead to underestimated potency in biological assays and poor bioavailability, ultimately hindering the progress of promising drug candidates.[5][6]
Physicochemical Properties of this compound and Their Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]
Key Physicochemical Descriptors for this compound:
| Property | Predicted/Typical Value | Influence on Solubility |
| Molecular Weight | ~179.6 g/mol [9] | Generally, lower molecular weight compounds tend to be more soluble. |
| Polarity | Moderately Polar | The quinazoline core, with its nitrogen atoms, and the primary amine group contribute to its polarity. The chlorine atom adds some lipophilicity. |
| Hydrogen Bond Donors | 1 (from the -NH2 group) | The amine group can donate a hydrogen bond, favoring interactions with protic and polar aprotic solvents.[10] |
| Hydrogen Bond Acceptors | 3 (2 from quinazoline nitrogens, 1 from the amine) | Multiple sites for accepting hydrogen bonds enhance solubility in protic solvents.[10] |
| pKa | Basic (due to the amine and quinazoline nitrogens) | The basic nature of the molecule means its solubility can be significantly influenced by the pH of the solvent system, particularly in protic solvents. |
| Melting Point | High (typical for crystalline solids) | A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent, potentially leading to lower solubility. |
The presence of the 2-amino group is crucial, as it can be readily protonated in acidic media, leading to the formation of a more polar and, consequently, more soluble salt. Conversely, in basic media, the compound will exist in its less soluble free base form. The 6-chloro substituent, while increasing lipophilicity, can also participate in halogen bonding, which may influence interactions with specific solvents.[1]
Theoretical Considerations for Solvent Selection
Based on the physicochemical properties of this compound, we can make informed predictions about its solubility in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the hydrogen bonding capabilities of this compound, moderate to good solubility is expected in polar protic solvents. However, the hydrophobic quinazoline core may limit solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)): These solvents can accept hydrogen bonds but do not donate them. The strong dipole moments of solvents like DMSO and DMF make them excellent at solvating polar molecules. High solubility of this compound is anticipated in these solvents, which are commonly used for preparing stock solutions for biological assays.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, very low solubility is expected in nonpolar solvents. The energy required to break the intermolecular forces in the solid-state and the weak interactions with nonpolar solvent molecules make dissolution energetically unfavorable.[7]
The interplay of these factors is illustrated in the following diagram:
Caption: Predicted interactions between this compound and different solvent classes.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11] This technique involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, ensuring accurate and reproducible results.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[12]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the equilibration period.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[13][14] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h) to ensure the concentration is no longer increasing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.[12]
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column is often a good starting point for this type of molecule.[15][16]
-
Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Data Interpretation and Factors Influencing Solubility
The quantitative data obtained from the shake-flask method should be tabulated for easy comparison.
Example Data Table (Hypothetical):
| Solvent | Dielectric Constant | Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 50 |
| Methanol | 32.7 | 5 - 10 |
| Ethanol | 24.6 | 1 - 5 |
| Acetonitrile | 37.5 | < 1 |
| Dichloromethane (DCM) | 9.1 | < 0.1 |
| Hexane | 1.9 | < 0.01 |
Analysis of Trends:
-
Polarity: A clear trend is often observed where solubility is highest in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents, and is very low in nonpolar solvents. This aligns with the "like dissolves like" principle.[10]
-
Temperature: For most solid solutes, solubility increases with temperature.[17][18] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces. Performing solubility studies at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable thermodynamic information.[19]
-
Solvent Structure: Even among solvents of similar polarity, structural differences can impact solubility. For instance, the ability of a solvent to participate in specific interactions like hydrogen bonding can significantly enhance solubility.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While theoretical predictions based on its physicochemical properties provide a valuable starting point, empirical determination through robust methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide has outlined the key theoretical considerations and provided a detailed, field-proven methodology to empower researchers in their efforts to characterize and optimize the use of this important chemical scaffold in drug discovery and development. A systematic approach to understanding and measuring solubility will undoubtedly pave the way for more efficient and successful research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 18. byjus.com [byjus.com]
- 19. solubility experimental methods.pptx [slideshare.net]
6-Chloroquinazolin-2-amine: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinazoline Core in Modern Medicinal Chemistry
The quinazoline scaffold is a cornerstone in the architecture of contemporary therapeutic agents. This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, has demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Its rigid structure provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Within the diverse family of quinazoline derivatives, 6-chloroquinazolin-2-amine has emerged as a particularly valuable building block in medicinal chemistry. The presence of a chlorine atom at the 6-position offers a handle for further functionalization and can enhance binding affinity through halogen bonding, while the 2-amino group provides a key site for derivatization to build complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in the development of next-generation therapeutics, with a particular focus on kinase inhibitors.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization as a building block.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [3] |
| Molecular Weight | 179.61 g/mol | [3] |
| CAS Number | 20028-71-1 | [3][4] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Solubility | Not specified in search results |
Note: Experimental values for appearance, melting point, boiling point, and solubility were not available in the provided search results. These properties should be determined experimentally.
Synthesis of this compound: A Step-by-Step Protocol
The most direct and efficient synthesis of this compound involves the cyclization of 2-amino-5-chlorobenzonitrile with a suitable source of the guanidine moiety. This approach is favored for its atom economy and the ready availability of the starting materials.[5]
Conceptual Synthetic Workflow
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 3. This compound - CAS:20028-71-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 20028-71-1 [m.chemicalbook.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Discovery of Novel 6-Chloroquinazolin-2-amine Derivatives
Preamble: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets with high affinity. The quinazoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2][3] This guide provides a comprehensive, field-proven framework for the discovery of novel derivatives based on the 6-chloroquinazolin-2-amine core. We will navigate from the strategic design and synthesis of these molecules to their rigorous biological evaluation, elucidating the scientific rationale that underpins each experimental decision. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the creation of next-generation therapeutics.
Rationale for Targeting the this compound Core
The selection of a core scaffold is the foundational decision in a drug discovery campaign. The this compound structure is not arbitrary; it is a deliberate choice informed by decades of medicinal chemistry research.
-
The 2-Aminoquinazoline Moiety: This portion of the molecule is a bioisostere of the purine ring of ATP. This structural mimicry allows it to effectively compete for the ATP-binding site of numerous protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[4] The 2-amino group serves as a critical vector for introducing diverse side chains, enabling fine-tuning of potency and selectivity.[4][5]
-
The 6-Chloro Substituent: The strategic placement of a halogen at the 6-position is a well-established tactic to enhance biological activity.[6] The chloro group can increase binding affinity through favorable interactions, such as halogen bonding, within the target's active site.[4] Furthermore, it often improves the overall pharmacokinetic profile of the molecule, enhancing its drug-like properties.[1][4] Studies have shown that the position of this halogen is critical; moving it to the 7-position, for instance, can alter both potency and selectivity against different kinases.[7]
Our objective is to leverage these intrinsic advantages to systematically build and test novel derivatives, seeking compounds with superior potency, selectivity, and therapeutic potential.
Synthetic Strategy: Building the Molecular Architecture
An efficient and versatile synthetic route is paramount to exploring the chemical space around a core scaffold. The following pathway provides a robust and scalable method for generating a library of this compound derivatives, starting from the commercially available 2-amino-5-chlorobenzoic acid.[7]
Logical Synthesis Workflow
The overall strategy involves building the heterocyclic core, activating it for diversification, and then coupling it with various side chains to generate the final library of compounds.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of a key intermediate and its subsequent conversion into a final target compound, based on established methodologies.[3][7]
Step 1: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione (Intermediate 1)
-
Rationale: This step forms the core quinazoline ring system via a cyclization reaction. Using urea as the nitrogen source is a common, cost-effective method.
-
Procedure:
-
Combine 2-amino-5-chlorobenzoic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.
-
Heat the mixture to 200 °C for 4 hours. The mixture will melt and then solidify.
-
Cool the reaction to room temperature.
-
Add 1 M NaOH solution and stir to break up the solid.
-
Filter the mixture, wash the solid with water, and then acidify the filtrate with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield Intermediate 1 .
-
Step 2: Synthesis of 2,4,6-Trichloroquinazoline (Intermediate 2)
-
Rationale: Chlorination at the 2- and 4-positions creates highly reactive sites for subsequent nucleophilic aromatic substitution, allowing for the introduction of desired side chains. Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for this transformation.[7]
-
Procedure:
-
Suspend Intermediate 1 (1.0 eq) in phosphorus oxychloride (10.0 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (0.5 eq) dropwise.
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 2 .
-
Step 3: Synthesis of Final Derivative (Example: Amide-linked Piperidine)
-
Rationale: This final step introduces the desired side chain via a selective nucleophilic substitution. The 4-position is generally more reactive than the 2-position, allowing for sequential and controlled additions.
-
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) and a suitable amine, such as 4-(N-Boc-amino)-piperidine (1.1 eq), in isopropanol.
-
Add DIPEA (2.0 eq) and heat the reaction to 80 °C for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting intermediate can be carried forward. Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM).
-
Couple the resulting free amine with a desired carboxylic acid using a standard peptide coupling reagent (e.g., HATU) to yield the final amide derivative.
-
Purify by column chromatography or recrystallization.
-
Biological Evaluation: From Target Binding to Cellular Effects
Once synthesized, the novel derivatives must be evaluated for biological activity. Given the scaffold's known propensity for kinase inhibition, a logical starting point is to screen against a panel of relevant protein kinases.[4][8][9]
Target Rationale: Protein Kinases in Cancer
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4][9] For example, the PI3K/Akt/mTOR pathway is frequently overactive in tumors, and quinazoline derivatives have shown promise as inhibitors of kinases within this cascade.[4][9]
Caption: Inhibition of a representative kinase signaling pathway.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[10] Luminescence-based assays that quantify ADP production are sensitive, robust, and amenable to high-throughput screening.[8]
Objective: To quantify the potency of synthesized derivatives as kinase inhibitors. Principle: The amount of ADP produced in the kinase reaction is directly proportional to the kinase activity. A reagent is added that converts ADP to ATP, which then drives a luciferase-catalyzed reaction to produce light. An effective inhibitor will reduce kinase activity, leading to a lower luminescent signal.[8]
Workflow:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology: [8]
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase enzyme in assay buffer to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability MTT Assay
This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effect of the synthesized derivatives on human cancer cell lines. Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]
Step-by-Step Methodology: [12]
-
Cell Seeding: Seed human cancer cells (e.g., MGC-803 gastric cancer cells) into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[4]
-
Compound Treatment: Remove the culture medium and treat the cells with various concentrations of the synthesized compounds (typically in a serum-free or low-serum medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization. Record the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Data Interpretation: Building the Structure-Activity Relationship (SAR)
The synthesis and testing of a series of analogs allow for the development of a Structure-Activity Relationship (SAR), which provides critical insights into how specific structural modifications influence biological activity.[13][14]
Quantitative Data Summary
The data generated from the biological assays should be summarized in a clear, tabular format to facilitate comparison and analysis.
| Compound ID | R Group at C4-Position | Kinase X IC₅₀ (µM) [a] | MGC-803 Cell IC₅₀ (µM) [b] |
| Ref-Cpd | -H | > 50 | > 50 |
| 6CQ-01 | 4-Piperidinyl | 5.2 | 10.8 |
| 6CQ-02 | 4-(N-Methyl-piperidinyl) | 1.1 | 2.5 |
| 6CQ-03 | 4-Morpholinyl | 8.9 | 15.3 |
| 6CQ-04 | 3-Aminopyrrolidinyl | 0.8 | 1.9 |
[a] In vitro kinase inhibition assay. [b] MTT cell viability assay, 72h incubation.
SAR Insights and Causality
-
Core Scaffold is Essential: The unsubstituted reference compound (Ref-Cpd) is inactive, confirming the necessity of substitutions at the 4-position for activity.
-
Piperidine vs. Morpholine: The higher potency of the piperidine-containing compound 6CQ-01 compared to its morpholine analog 6CQ-03 suggests that the basic nitrogen of the piperidine may be forming a key hydrogen bond or salt bridge interaction with a residue like an aspartate in the kinase active site.[7] The oxygen atom in the morpholine ring may be electronically or sterically less favorable.
-
Impact of N-Alkylation: The 5-fold increase in potency for 6CQ-02 over 6CQ-01 indicates that the N-methyl group may be occupying a small hydrophobic pocket within the binding site, leading to enhanced affinity.
-
Ring Size and Conformation: The high potency of the pyrrolidinyl derivative 6CQ-04 suggests that the five-membered ring may provide a more optimal conformation for binding than the six-membered piperidine ring, allowing for better alignment of key interacting groups.[7]
These insights are crucial for guiding the next round of synthesis in a lead optimization campaign. The data suggests that further exploration of substitutions on the 3-aminopyrrolidinyl moiety could lead to even more potent compounds.
Conclusion and Future Outlook
This guide has outlined a systematic and scientifically grounded approach to the discovery of novel this compound derivatives. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can efficiently navigate the complex process of identifying promising new therapeutic candidates. The workflow detailed herein—from the initial synthesis based on the scaffold's known advantages to the iterative process of SAR analysis—provides a validated template for success.
The most promising compounds identified through this initial discovery phase, such as 6CQ-04 , would become the focus of a lead optimization program. Subsequent efforts would involve comprehensive profiling of their selectivity across a broad kinase panel, assessment of their pharmacokinetic properties (ADME), and ultimately, evaluation of their in vivo efficacy in relevant animal models of disease.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Preliminary Biological Screening of 6-Chloroquinazolin-2-amine Analogues
The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets with high affinity. The properties of quinazoline derivatives are significantly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[3] Specifically, the this compound core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The chloro-substituent at the 6-position can enhance binding affinity through halogen bonding and improve pharmacokinetic profiles, while the 2-amino group provides a crucial vector for chemical modification and diversification.[4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential preliminary biological screening cascades for novel analogues derived from the this compound scaffold. We will move beyond simple protocol recitation to explore the underlying rationale for specific experimental choices, ensuring a robust and logically sound screening strategy.
Part 1: Foundational Synthesis Strategy
While the primary focus is on biological screening, a foundational understanding of the synthesis is crucial for context. The general route to 6-chloro-2,4-disubstituted quinazolines typically begins with 2-amino-5-chlorobenzoic acid. A common synthetic pathway involves cyclization with urea to form the quinazoline-dione intermediate, followed by chlorination to yield a reactive dichloro-intermediate. This intermediate then allows for sequential nucleophilic substitution, enabling the introduction of the 2-amino group and other functionalities.[5]
Part 2: Anticancer Activity Screening Cascade
Quinazoline derivatives are renowned for their anticancer properties, with many acting as protein kinase inhibitors.[6] Marketed drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), feature the quinazoline core, underscoring its importance in oncology.[6][7] A logical screening cascade is essential to identify promising candidates efficiently.
Primary Screening: In Vitro Cytotoxicity Assessment
The initial step is to assess the general cytotoxicity of the synthesized analogues against a panel of human cancer cell lines. The choice of cell lines should be strategic, representing different cancer types where the target might be relevant.
Rationale for Cell Line Selection:
-
A549 (Lung Carcinoma): Often used for screening EGFR inhibitors and to study PAK4-dependent pathways.[5][7]
-
MCF-7 (Breast Adenocarcinoma): A workhorse for breast cancer research, expressing estrogen receptors.[8][9]
-
HCT-116 (Colon Carcinoma): A standard model for colorectal cancer studies.[8]
-
PC3 (Prostate Carcinoma): A common model for androgen-independent prostate cancer.[10]
-
MGC-803 (Gastric Cancer): Used to evaluate apoptosis-inducing potential of quinazoline derivatives.[10]
Workflow for Primary Anticancer Screening:
Detailed Protocol: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Secondary Screening: Mechanism of Action Elucidation
"Hits" from the primary screen (compounds with potent IC₅₀ values) should be advanced to secondary assays to understand how they are killing the cancer cells.
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] This can be quantitatively assessed using flow cytometry with Annexin V/Propidium Iodide (PI) staining. Experimental results have shown that active 6-chloro-quinazolin derivatives can induce apoptosis in MGC-803 and Bcap-37 cells.[10]
-
Cell Cycle Analysis: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).[11] This is analyzed by staining cells with a DNA-intercalating dye like PI and using flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
-
Kinase Inhibition Assays: Given that quinazolines are potent kinase inhibitors, direct enzymatic assays are critical.[5] For example, if EGFR is the hypothesized target, an in vitro EGFR kinase assay can determine the compound's direct inhibitory activity (IC₅₀) on the enzyme.[7] Similarly, if the PI3K/Akt pathway is suspected, specific assays for PI3Kα or other isoforms can be performed.[8]
Illustrative Data Summary for Anticancer Screening:
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | Apoptosis (%) in A549 @ 10 µM |
| Analogue-01 | -H | -Phenyl | 15.2 | 21.8 | 5.6 |
| Analogue-02 | -H | -4-Fluorophenyl | 8.7 | 12.4 | 25.1 |
| Analogue-03 (Hit) | -CH₃ | -4-Fluorophenyl | 1.9 | 4.5 | 68.3 |
| Gefitinib (Control) | - | - | 2.1 | 5.0 | 72.5 |
Part 3: Antimicrobial Activity Screening
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents.[12][13] Preliminary screening is typically performed to determine the spectrum of activity against a panel of pathogenic bacteria and fungi.
Primary Screening: Minimum Inhibitory Concentration (MIC)
The primary goal is to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale for Strain Selection:
-
Gram-Positive Bacteria: Staphylococcus aureus[14], Bacillus subtilis[12]
-
Gram-Negative Bacteria: Escherichia coli[12], Pseudomonas aeruginosa[13]
Detailed Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Grow microbial strains in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to a specific turbidity, typically corresponding to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Illustrative Data Summary for Antimicrobial Screening:
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Analogue-04 | >128 | >128 | 64 |
| Analogue-05 (Hit) | 8 | 32 | 16 |
| Analogue-06 | 16 | 128 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Secondary Screening: Advanced Mechanistic Studies
For compounds showing potent antibacterial activity, especially against resistant strains like MRSA, further investigation is warranted. One key mechanism of resistance is the overexpression of efflux pumps, such as NorA in S. aureus.[15] A secondary screen could involve assessing whether the quinazoline analogue acts as an efflux pump inhibitor (EPI), thereby restoring the efficacy of standard antibiotics like ciprofloxacin.[15]
Part 4: Anti-inflammatory Activity Screening
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[16]
In Vitro Screening: Protein Denaturation Inhibition
Rationale: The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation is a standard and rapid in vitro screening method.[16][17]
Detailed Protocol: Albumin Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compound.
-
Control: Use distilled water or DMSO in place of the compound as a control.[16]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm. Diclofenac sodium can be used as a reference drug.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
In Vivo Screening: Carrageenan-Induced Paw Edema
For promising in vitro hits, a preliminary in vivo assessment is the next logical step. The carrageenan-induced paw edema model in rodents is a classic acute inflammation model.[18]
-
Animal Dosing: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to rodents (e.g., Wistar rats) at a specific dose (e.g., 50 mg/kg).[19]
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Part 5: Concluding Remarks and Future Directions
The preliminary biological screening of this compound analogues is a multi-faceted process that requires a logical, tiered approach. By starting with broad cytotoxicity or activity screens and progressing to more specific mechanistic assays, researchers can efficiently identify and prioritize lead compounds. The data generated from these in vitro and preliminary in vivo studies form the critical foundation for more advanced preclinical development, including pharmacokinetic profiling, toxicology studies, and efficacy testing in more complex disease models. The versatility of the quinazoline scaffold ensures that this class of compounds will remain a fertile ground for the discovery of novel therapeutics for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 10. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. article.scirea.org [article.scirea.org]
- 19. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
structural characterization of 2-amino-6-chloroquinazoline
An In-Depth Technical Guide to the Structural Characterization of 2-amino-6-chloroquinazoline
Foreword: The Imperative of Unambiguous Characterization
In the landscape of drug discovery and materials science, the quinazoline scaffold is a cornerstone, recognized for its broad spectrum of biological activities.[1] The compound 2-amino-6-chloroquinazoline (C₈H₆ClN₃) serves as a critical building block for more complex molecules, including potent kinase inhibitors.[2][] Its precise molecular structure dictates its reactivity, physicochemical properties, and ultimately, its utility in synthetic applications. Therefore, the rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a fundamental prerequisite for its application in research and development.
This guide eschews a simplistic, linear checklist of techniques. Instead, it presents an integrated analytical strategy, grounded in first principles, to provide a holistic and definitive structural portrait of 2-amino-6-chloroquinazoline. We will explore the causality behind our choice of methods, detailing not just what to do, but why a particular technique is deployed and how its data synergizes with other methods to build an unshakeable structural proof.
An Integrated Strategy for Structural Elucidation
The comprehensive characterization of a novel or synthesized compound is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. For 2-amino-6-chloroquinazoline, our strategy relies on the convergence of data from mass spectrometry, nuclear magnetic resonance, vibrational spectroscopy, and X-ray crystallography. This integrated approach ensures that every aspect of the molecule's identity—from its elemental composition to its three-dimensional arrangement in space—is confirmed.
References
CAS number and molecular weight of 6-chloroquinazolin-2-amine
An In-Depth Technical Guide to 6-Chloroquinazolin-2-amine: Properties, Synthesis, and Applications in Kinase Inhibition
Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the quinazoline core has emerged as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This guide focuses on a key derivative, This compound , a versatile building block that has garnered significant attention for its role in the development of potent and selective kinase inhibitors. Its strategic chloro-substitution and reactive amine group provide a unique platform for synthesizing diverse libraries of bioactive molecules, particularly in the realm of oncology.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's fundamental properties, synthetic routes, and its critical application as a scaffold in cancer therapy, supported by field-proven experimental protocols and mechanistic insights.
Core Compound Properties
A clear understanding of the fundamental physicochemical properties of this compound is the starting point for its application in synthesis and drug design. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 20028-71-1 | [1][2][3] |
| Molecular Formula | C₈H₆ClN₃ | [2] |
| Molecular Weight | 179.61 g/mol | [2] |
| Common Synonyms | 2-Amino-6-chloroquinazoline; 6-Chloro-2-quinazolinamine; 6-chloro-quinazolin-2-ylamine | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Reaction Pathway
The synthesis of quinazoline derivatives is a well-established field, with several routes available. A common and effective pathway to derivatives incorporating the this compound scaffold begins with 2-amino-5-chlorobenzoic acid. This approach leverages accessible starting materials and proceeds through key intermediates formed via cyclization and subsequent chlorination steps.
Synthetic Workflow Diagram
The following diagram illustrates a representative synthetic pathway for creating a key intermediate, 2,4,6-trichloroquinazoline, which can then be selectively substituted to yield this compound derivatives.
Caption: General synthetic scheme for this compound derivatives.
Detailed Synthesis Protocol (Exemplary)
This protocol describes the synthesis of 2-(amino)quinazolin-4(3H)-one derivatives, which shares the initial steps with the synthesis of this compound scaffolds.[4]
-
Step 1: Cyclization to form Quinazoline-dione:
-
A mixture of the appropriately substituted anthranilic acid (e.g., 2-amino-5-chlorobenzoic acid) and urea is heated to approximately 160°C for 20 hours.
-
Causality: Urea serves as the source for the two nitrogen atoms and one carbon atom required to form the pyrimidine ring of the quinazoline core. The high temperature drives the condensation and cyclization reaction.
-
-
Step 2: Dichlorination:
-
The resulting quinazoline-2,4(1H,3H)-dione is refluxed with phosphorus oxychloride (POCl₃) and a base such as triethylamine (TEA) at 120°C for 17 hours.[4]
-
Causality: POCl₃ is a powerful chlorinating agent that converts the keto groups of the dione into reactive chloro groups, yielding a 2,4-dichloroquinazoline intermediate. This highly reactive intermediate is crucial for subsequent nucleophilic substitutions.
-
-
Step 3: Selective Hydrolysis/Amination:
-
The 2,4-dichloroquinazoline intermediate can then undergo selective nucleophilic aromatic substitution. To obtain the 2-amino scaffold, one of the chloro groups (typically at the 4-position, which is more reactive) is first substituted or hydrolyzed.
-
For instance, subsequent reaction with various amines in a solvent like DMF at 85°C allows for the introduction of diverse side chains, ultimately leading to the target 2-(amino)quinazoline derivatives.[4]
-
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound serves as a foundational scaffold for a multitude of kinase inhibitors. Its structure is adept at targeting the ATP-binding pocket of kinases, a mechanism central to halting aberrant cell signaling in diseases like cancer.
-
ATP-Mimicry: The quinazoline core is structurally analogous to the purine ring of ATP, enabling it to fit into the adenine-binding pocket of kinases and act as a competitive inhibitor.[5]
-
Role of the 6-Chloro Group: The chlorine atom at the 6-position is not merely a passive substituent. It often enhances binding affinity through halogen bonding and can form key van der Waals interactions with hydrophobic residues in the kinase domain, such as Phe397 in p21-Activated Kinase 4 (PAK4).[5][6] This substitution can also improve the overall pharmacokinetic profile of the resulting drug candidate.[5]
-
Vector for Side Chains: The 2-amino group provides a critical attachment point for various side chains. By modifying these side chains, medicinal chemists can fine-tune the compound's potency, selectivity, and physicochemical properties to target specific kinases within a family.[5]
Target Pathway: p21-Activated Kinase 4 (PAK4) Inhibition
A notable application is in the design of inhibitors for PAK4, a kinase implicated in cancer cell proliferation, migration, and invasion. Derivatives of this compound have been developed as highly potent and selective PAK4 inhibitors.[6]
Caption: Mechanism of ATP-competitive kinase inhibition by a 6-chloroquinazoline derivative.
Key Experimental Protocols
The development of drugs based on the this compound scaffold relies on robust and reproducible bioassays. The following protocols are standard in the field for assessing the efficacy of such compounds.
Protocol 1: FRET-Based Kinase Inhibition Assay (Z′-Lyte™)
This assay is widely used to determine the inhibitory activity of compounds against specific kinases like PAK1 and PAK4.[6]
-
Preparation: Prepare a reaction buffer containing the kinase, a specific fluorescently-labeled peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of the test compound (synthesized from the this compound scaffold) to the wells of a microplate.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate solution to the wells containing the enzyme and inhibitor. Incubate at room temperature to allow for phosphorylation.
-
Development: Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide substrate.
-
Detection: Cleavage of the non-phosphorylated substrate disrupts Förster Resonance Energy Transfer (FRET) between the fluorophores on the peptide. Measure the emission ratio to determine the degree of phosphorylation.
-
Analysis: Calculate the percent inhibition based on controls (no inhibitor) and determine the IC₅₀ or Kᵢ value for the compound.
Protocol 2: Cell Viability/Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the impact of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.[5][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls to determine the compound's cytotoxic effect and IC₅₀ value.
Caption: Standard workflow for in vitro evaluation of kinase inhibitors.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not detailed here, general precautions for handling chlorinated heterocyclic amine compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid direct contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[2][9]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
-
Conclusion
This compound stands as a testament to the power of scaffold-based drug design. Its robust synthetic accessibility and favorable structural features have solidified its role as a cornerstone in the development of kinase inhibitors. The strategic placement of the chloro group and the versatile amino handle provides a rich platform for creating compounds with high potency and selectivity. As researchers continue to probe the vast landscape of the human kinome, the 6-chloroquinazoline scaffold and its derivatives will undoubtedly continue to feature prominently in the discovery of next-generation targeted therapies.
References
- 1. This compound | 20028-71-1 [m.chemicalbook.com]
- 2. This compound - CAS:20028-71-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 20028-71-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Methodological & Application
Application Note & Synthesis Protocol: 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anti-cancer drugs.[1][2] This document provides a detailed, field-proven protocol for the synthesis of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. These compounds have been identified as potent and selective inhibitors of key signaling proteins, such as p21-Activated Kinase 4 (PAK4), a critical target in oncology.[3][4] The narrative explains the causality behind experimental choices, provides self-validating quality control checkpoints, and is grounded in authoritative references. This guide is designed to empower researchers to reliably synthesize and explore this important class of molecules for drug discovery and chemical biology applications.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6] The 4-aminoquinazoline core, in particular, is a well-established pharmacophore that mimics the adenine portion of ATP, enabling it to effectively compete for the ATP-binding site of various protein kinases.
The specific substitution pattern of 6-chloro-4-aminoquinazoline-2-carboxamide has been optimized through structure-based drug design to yield compounds with high potency and selectivity.[3][4] For instance, compound 31 (CZh226) from this series demonstrated remarkable selectivity for PAK4 over other kinases, potently inhibiting the migration and invasion of tumor cells in vitro.[3] The synthetic route detailed herein provides a robust and adaptable framework for producing this core scaffold and its derivatives for further investigation.
Retrosynthetic Analysis & Strategy
The overall synthetic strategy is built around the construction of the quinazoline ring from a readily available anthranilonitrile precursor, followed by sequential functionalization at the C4 and C2 positions.
Caption: Retrosynthetic pathway for the target derivatives.
Detailed Synthesis Protocol
This protocol is divided into two main parts: the synthesis of a key chloro-activated intermediate and its subsequent derivatization.
PART A: Synthesis of Key Intermediate: 4,6-dichloroquinazoline-2-carbonitrile
The synthesis begins with 2-amino-5-chlorobenzonitrile, a commercially available and inexpensive starting material.[7] The core principle is to first build the heterocyclic ring and then activate the C4 position for subsequent nucleophilic substitution.
Step 1: Synthesis of 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile (3)
This step involves the reaction of 2-amino-5-chlorobenzonitrile with a reagent that provides the C2 and C4 atoms of the quinazoline ring. A common and effective method utilizes chlorosulfonyl isocyanate (CSI) followed by an in-situ cyclization.
-
Rationale: CSI is a highly reactive electrophile. The amino group of the anthranilonitrile attacks the isocyanate carbon, leading to the formation of an N-chlorosulfonyl ureido intermediate. Subsequent treatment with a base like triethylamine promotes both cyclization onto the nitrile group and elimination to form the stable 4-oxoquinazoline ring system.
-
Protocol:
-
To a stirred solution of 2-amino-5-chlorobenzonitrile (1 ) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add chlorosulfonyl isocyanate (CSI) (2 ) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture back to 0 °C and add triethylamine (TEA) (2.5 eq) dropwise.
-
Stir at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to afford pure 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile (3 ).
-
Step 2: Synthesis of 4,6-Dichloroquinazoline-2-carbonitrile (4)
The 4-oxo group is converted to a 4-chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction.
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting heterocyclic ketones (like the 4-oxo group) into their corresponding chlorides. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is readily displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend the quinazolinone (3 ) (1.0 eq) in phosphorus oxychloride (POCl₃) (10-15 eq).
-
Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the key intermediate, 4,6-dichloroquinazoline-2-carbonitrile (4 ).
-
PART B: Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives
With the activated intermediate in hand, the desired diversity can be introduced at the C4 position, followed by conversion of the C2 nitrile to the final carboxamide.
Step 3: Nucleophilic Aromatic Substitution (SNAr) with Amines
This step introduces the desired amino side chain at the C4 position. The example uses a generic amine, R-NH₂, which can be varied to create a library of derivatives.
-
Rationale: The C4 position of the quinazoline ring is electron-deficient due to the inductive effect of the ring nitrogens, making the 4-chloro substituent highly susceptible to SNAr. The reaction is typically carried out in a polar aprotic solvent and often requires a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Protocol:
-
Dissolve the 4,6-dichloroquinazoline-2-carbonitrile (4 ) (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired amine (R-NH₂) (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to obtain the desired 4-amino derivative (5 ).
-
Step 4: Hydrolysis of Nitrile to Carboxamide
The final step is the conversion of the C2-carbonitrile to the C2-carboxamide.
-
Rationale: Acid-catalyzed hydrolysis is a reliable method for converting nitriles to amides. Concentrated sulfuric acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. By carefully controlling the reaction conditions (temperature and time), the reaction can be stopped at the amide stage, preventing over-hydrolysis to the carboxylic acid.
-
Protocol:
-
Add the 4-amino-substituted quinazoline-2-carbonitrile (5 ) (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide or sodium hydroxide solution while keeping the temperature below 20 °C.
-
The resulting precipitate is the final product (6 ).
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the pure 6-chloro-4-aminoquinazoline-2-carboxamide derivative.
-
Synthetic Pathway and Workflow Visualization
Caption: Overall synthetic workflow for the target derivatives.
Quantitative Data Summary
The following table provides representative data for the synthesis of a model derivative. Yields are indicative and may vary based on the specific amine used in Step 3 and the scale of the reaction.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Amino-5-chlorobenzonitrile | CSI, TEA | DCM | 0 to RT | 12-16 | 75-85% |
| 2 | 6-Chloro-4-oxo-quinazoline... | POCl₃, DMF | Neat | 110 | 4-6 | 80-90% |
| 3 | 4,6-Dichloroquinazoline... | Amine, DIPEA | Isopropanol | 80 | 4-12 | 60-85% |
| 4 | 4-Amino-substituted... | Conc. H₂SO₄ | Neat | 0 to RT | 1-2 | 85-95% |
Characterization and Quality Control
To ensure the identity and purity of the synthesized compounds, a series of analytical techniques are essential. This constitutes a self-validating system for the protocol.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress. A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural confirmation. Key diagnostic signals include the aromatic protons on the quinazoline core and the protons from the newly introduced amine substituent at C4. The successful formation of the carboxamide in the final step is confirmed by the appearance of two broad singlets corresponding to the -CONH₂ protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight (e.g., [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be >95% for biological screening.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - A*STAR OAR [oar.a-star.edu.sg]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 6-chloroquinazolin-2-amine in Kinase Inhibitor Synthesis: A Technical Guide
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous clinically approved kinase inhibitors.[1] Its rigid structure effectively mimics the purine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This technical guide focuses on the application of a key building block, 6-chloroquinazolin-2-amine , in the synthesis of kinase inhibitors. The strategic placement of the chloro group at the 6-position and the amino group at the 2-position provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[2] We will delve into the chemical reactivity of this scaffold, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships (SAR) of the resulting kinase inhibitors, with a particular focus on the synthesis of p21-Activated Kinase 4 (PAK4) inhibitors.
Chemical Properties and Reactivity of this compound
The chemical reactivity of this compound is dictated by its key functional groups: the 2-amino group and the 6-chloro substituent.
-
The 2-Amino Group: This primary amine serves as a crucial handle for introducing a wide variety of side chains through reactions such as N-acylation, N-alkylation, and N-arylation. These modifications are instrumental in establishing key interactions with amino acid residues within the kinase ATP-binding pocket, thereby influencing inhibitor potency and selectivity.[2]
-
The 6-Chloro Group: The electron-withdrawing nature of the chlorine atom can enhance the binding affinity of the inhibitor through halogen bonding.[2] Furthermore, this position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This diversification is a powerful strategy for exploring the SAR of the quinazoline scaffold and optimizing drug-like properties.
Synthetic Pathways to Kinase Inhibitors from this compound
A prominent application of the 6-chloroquinazoline scaffold is in the synthesis of potent and selective p21-Activated Kinase 4 (PAK4) inhibitors.[1] PAK4 is a serine/threonine kinase that plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive therapeutic target.[4] The following sections detail a comprehensive synthetic workflow to generate a key intermediate, 6-chloroquinazoline-2,4-diamine , from 2-amino-5-chlorobenzoic acid, which can then be further elaborated to yield a diverse library of PAK4 inhibitors.
Workflow for the Synthesis of the 6-chloroquinazoline-2,4-diamine Core
The synthesis of the central 6-chloroquinazoline-2,4-diamine scaffold is a multi-step process that begins with the readily available 2-amino-5-chlorobenzoic acid.
Caption: Synthetic workflow for the 6-chloroquinazoline-2,4-diamine core.
Protocol 1: Synthesis of 6-chloro-2,4-dihydroxyquinazoline
This initial step involves the cyclization of 2-amino-5-chlorobenzoic acid with urea to form the quinazoline ring system.
Materials:
-
2-amino-5-chlorobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Combine 2-amino-5-chlorobenzoic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.
-
Add a high-boiling point solvent to create a slurry.
-
Heat the mixture to reflux (typically 180-200 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
Dry the resulting 6-chloro-2,4-dihydroxyquinazoline under vacuum.
Causality: The high temperature facilitates the condensation reaction between the amino and carboxylic acid groups of the starting material with urea, leading to the formation of the stable heterocyclic quinazoline ring.
Protocol 2: Synthesis of 2,4,6-trichloroquinazoline
The dihydroxyquinazoline is then converted to the more reactive trichloro derivative using a chlorinating agent.
Materials:
-
6-chloro-2,4-dihydroxyquinazoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
Procedure:
-
To a suspension of 6-chloro-2,4-dihydroxyquinazoline (1 equivalent) in an anhydrous solvent, add DIPEA (2-3 equivalents).
-
Slowly add phosphorus oxychloride (3-5 equivalents) to the mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,4,6-trichloroquinazoline.
Causality: Phosphorus oxychloride is a strong chlorinating agent that replaces the hydroxyl groups at the 2 and 4 positions with chlorine atoms, significantly increasing the electrophilicity of these positions for subsequent nucleophilic substitution.
Protocol 3: Synthesis of 6-chloroquinazoline-2,4-diamine
The trichloroquinazoline intermediate undergoes sequential nucleophilic aromatic substitution with ammonia to yield the desired diamine scaffold.
Materials:
-
2,4,6-trichloroquinazoline
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
Polar solvent (e.g., 1,4-dioxane, isopropanol)
-
Sealed reaction vessel
-
Heating source
Procedure:
-
Dissolve 2,4,6-trichloroquinazoline (1 equivalent) in a suitable polar solvent in a sealed reaction vessel.
-
Add an excess of ammonia solution (e.g., 10-20 equivalents).
-
Heat the mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-chloroquinazoline-2,4-diamine.
Causality: The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.[5] By controlling the reaction conditions, sequential substitution occurs, first at C4 and then at C2, to yield the desired 2,4-diamino product.
Derivatization of the 6-chloroquinazoline-2,4-diamine Scaffold for PAK4 Inhibitors
With the core 6-chloroquinazoline-2,4-diamine in hand, further diversification can be achieved to synthesize a library of potent PAK4 inhibitors.[1] A key strategy involves the selective N-arylation at the 4-position, followed by acylation at the 2-position.
Caption: General workflow for the synthesis of PAK4 inhibitors.
Protocol 4: Buchwald-Hartwig Cross-Coupling for N4-Arylation
This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups at the 4-amino position.
Materials:
-
6-chloroquinazoline-2,4-diamine
-
Aryl or heteroaryl halide (e.g., 3-bromo-1H-pyrazole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add 6-chloroquinazoline-2,4-diamine (1 equivalent), the aryl halide (1.1 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N4-arylated product.
Causality: The palladium catalyst facilitates the formation of a carbon-nitrogen bond between the quinazoline's 4-amino group and the aryl halide. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Protocol 5: Amide Coupling at the 2-Amino Position
The final step involves the acylation of the 2-amino group to introduce a carboxamide moiety, which has been shown to be critical for potent PAK4 inhibition.[1]
Materials:
-
4-Arylamino-6-chloro-quinazolin-2-amine derivative
-
Carboxylic acid
-
Peptide coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.2 equivalents) in the anhydrous solvent.
-
Add the coupling agent (1.2 equivalents) and the base (2-3 equivalents), and stir for 10-15 minutes to activate the carboxylic acid.
-
Add the 4-arylamino-6-chloro-quinazolin-2-amine derivative (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Causality: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which readily reacts with the 2-amino group of the quinazoline to form a stable amide bond.
Structure-Activity Relationship (SAR) Insights for PAK4 Inhibitors
The systematic derivatization of the this compound scaffold has provided valuable insights into the SAR for PAK4 inhibition.[1]
| Position of Modification | Structural Feature | Impact on PAK4 Inhibition |
| 2-Position | Carboxamide moiety | Crucial for high potency. The amide group forms key hydrogen bonds with the kinase hinge region. |
| Different amide substituents | Modulates potency and selectivity. Bulky groups can be either beneficial or detrimental depending on the specific kinase. | |
| 4-Position | Aryl or heteroaryl group | Essential for potent inhibition. Often interacts with the DFG motif of the kinase. |
| Pyrazole and imidazole rings | Have shown to be particularly effective substituents.[1] | |
| 6-Position | Chloro group | Enhances binding affinity. Can participate in halogen bonding and improves pharmacokinetic properties. |
| Other halogens (F, Br) | Can also be well-tolerated, but may affect selectivity.[1] |
Targeted Signaling Pathway: PAK4 in Cancer
PAK4 is a key downstream effector of the Rho GTPases, Cdc42 and Rac1. Its activation leads to the phosphorylation of numerous downstream substrates, promoting cytoskeletal reorganization, cell motility, and survival. In many cancers, the PAK4 signaling pathway is hyperactivated, contributing to tumor progression and metastasis.
Caption: Simplified PAK4 signaling pathway and the point of intervention for 6-chloroquinazoline-derived inhibitors.
Conclusion
This compound and its closely related derivatives are exceptionally valuable scaffolds in the design and synthesis of potent and selective kinase inhibitors. The strategic positioning of the chloro and amino groups provides multiple avenues for chemical modification, enabling a systematic exploration of structure-activity relationships. The detailed synthetic protocols provided herein for the generation of a 6-chloroquinazoline-2,4-diamine core and its subsequent derivatization into PAK4 inhibitors serve as a practical guide for researchers in the field of drug discovery. The insights into the SAR and the targeted signaling pathway underscore the therapeutic potential of this versatile chemical entity in the development of novel anti-cancer agents.
References
Application Notes and Protocol for the N-arylation of 6-chloroquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-arylated 2-aminoquinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides a comprehensive guide to the N-arylation of 6-chloroquinazolin-2-amine, a key intermediate in the synthesis of diverse bioactive molecules. We will delve into the prevalent and robust palladium-catalyzed Buchwald-Hartwig amination and the classical copper-catalyzed Ullmann condensation reactions. This guide offers detailed, step-by-step protocols, an exploration of the underlying reaction mechanisms, and critical insights into reaction optimization and potential challenges. The information presented herein is designed to be a practical resource for researchers in academic and industrial settings, enabling the efficient and reproducible synthesis of N-aryl-6-chloroquinazolin-2-amines.
Introduction: The Significance of N-Aryl-2-Aminoquinazolines
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are ubiquitous in medicinal chemistry.[1] The introduction of an aryl group at the 2-amino position of the quinazoline core can significantly modulate the pharmacological properties of the resulting molecule. This structural modification has been exploited in the development of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, antimicrobial agents, and compounds targeting other biological pathways. The 6-chloro substituent on the quinazoline ring serves as a useful handle for further synthetic transformations, allowing for the generation of diverse chemical libraries for drug discovery programs.
The direct N-arylation of this compound presents a more efficient and convergent synthetic strategy compared to multi-step classical approaches. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful tools for the construction of the crucial C-N bond in these molecules.[2][3] This guide will provide a detailed examination of these two key synthetic transformations.
Mechanistic Insights into N-Arylation Reactions
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The two primary methods for the N-arylation of this compound, the Buchwald-Hartwig amination and the Ullmann condensation, proceed through distinct catalytic cycles.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Ligand Exchange and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BINAP or BrettPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[3]
The Ullmann Condensation: A Copper-Catalyzed Pathway
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing copper as the catalyst. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper with the aid of ligands.[3][4]
The mechanism of the copper-catalyzed Ullmann reaction is less definitively established than the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) cycle.
Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Key features of the Ullmann condensation include:
-
Catalyst: Copper(I) salts, such as CuI, are commonly used.
-
Ligands: Diamines or amino acids can be used to stabilize the copper catalyst and facilitate the reaction.
-
Base: A base, such as potassium carbonate or potassium phosphate, is required to deprotonate the amine.
The Chan-Lam coupling is a related and milder variation of the Ullmann reaction that utilizes arylboronic acids as the arylating agent.[5]
Experimental Protocols
The following protocols are provided as a starting point for the N-arylation of this compound. Optimization of the reaction conditions may be necessary for specific substrates.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for the Buchwald-Hartwig amination, which is sensitive to moisture.
-
Inert Atmosphere: Both protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
-
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from procedures reported for the amination of related heterocyclic systems.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv) in a small amount of anhydrous toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene to the Schlenk flask to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% Pd₂(dba)₃ | Higher loading may be required for less reactive aryl halides. |
| Ligand | BINAP, XPhos, BrettPhos | The choice of ligand can significantly impact the reaction outcome. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The strength and nature of the base are critical. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are essential. |
| Temperature | 80-120 °C | Higher temperatures may be necessary for challenging substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern Ullmann-type coupling procedures.[4][6]
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the aryl halide (1.5 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas.
-
Add N,N'-dimethylethylenediamine (0.2 equiv) and the solvent (DMSO or DMF) to the vial.
-
Seal the vial and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Reaction Parameters for Ullmann Condensation
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 5-20 mol% CuI | Higher loadings are often required compared to palladium catalysis. |
| Ligand | DMEDA, L-proline | Ligands can significantly improve the reaction efficiency. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is typically used. |
| Solvent | DMSO, DMF, NMP | High-boiling polar aprotic solvents are common. |
| Temperature | 110-160 °C | Generally requires higher temperatures than Buchwald-Hartwig. |
| Reaction Time | 12-48 hours | Reactions can be slower than palladium-catalyzed couplings. |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Buchwald-Hartwig: Ensure strictly anhydrous and anaerobic conditions. The palladium catalyst and phosphine ligand are sensitive to air and moisture. Consider using a different ligand or a pre-catalyst.
-
Ullmann: The reaction may require higher temperatures or longer reaction times. The quality of the copper catalyst is also important.
-
-
Side Reactions:
-
Homocoupling of Aryl Halide: This can be an issue in both reactions. Using a slight excess of the amine can sometimes mitigate this.
-
Dehalogenation: This can occur at high temperatures, especially with more reactive aryl halides.
-
-
Purification Challenges: The N-arylated products may have similar polarity to the starting materials, requiring careful optimization of the chromatographic conditions for separation.
Conclusion
The N-arylation of this compound is a crucial transformation for the synthesis of a wide array of biologically active molecules. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation offer viable and effective methods for achieving this transformation. The choice between these two protocols will often depend on the specific substrates, functional group tolerance, and available laboratory resources. By understanding the underlying mechanisms and carefully optimizing the reaction conditions, researchers can efficiently access a diverse range of N-aryl-6-chloroquinazolin-2-amines for further investigation in drug discovery and development programs.
References
- 1. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the 2-Amino Group for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the 2-Amino Group
In medicinal chemistry, the 2-amino group, particularly on heterocyclic scaffolds like pyrimidines, thiazoles, and purines, is a privileged pharmacophoric element.[1][2] It frequently acts as a critical hydrogen bond donor, engaging in key interactions with biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[3] The exploration of the chemical space around this functional group is a cornerstone of lead optimization, as subtle modifications can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.[4][5]
This guide provides a comprehensive overview of the rationale and methodologies for the derivatization of the 2-amino group. It is designed for researchers, scientists, and drug development professionals engaged in structure-activity relationship (SAR) studies, offering both the "why" and the "how" of these essential chemical modifications. We will delve into common derivatization strategies, present detailed, field-proven protocols, and discuss the interpretation of the resulting SAR data.
The Rationale: Why Derivatize the 2-Amino Group?
Modifying a primary amino group is not merely a synthetic exercise; it is a strategic inquiry into the molecular interactions governing biological activity. The primary goals of derivatization in an SAR campaign include:
-
Probing the Binding Pocket: Introducing substituents of varying size, electronics, and polarity (e.g., acyl, sulfonyl, alkyl groups) helps to map the steric and electronic constraints of the target's binding site.[4]
-
Modulating Potency and Selectivity: Altering the hydrogen-bonding capacity, basicity, and overall electronic distribution of the molecule can enhance affinity for the desired target while diminishing off-target effects.[6]
-
Improving Physicochemical Properties: Derivatization can be used to tune properties such as solubility, lipophilicity (LogP), and metabolic stability. For instance, converting a basic amine to a neutral amide or sulfonamide can improve cell permeability and reduce susceptibility to certain metabolic pathways.[7]
-
Bioisosteric Replacement: Replacing the amino group with other functional groups that mimic its size and electronic properties can lead to compounds with improved pharmacokinetic profiles or novel intellectual property.[8][9]
Core Derivatization Strategies and Protocols
The nucleophilic nature of the 2-amino group makes it amenable to a variety of chemical transformations. The choice of reaction depends on the desired modification and the overall chemical stability of the parent molecule.
Acylation: Amide Bond Formation
Acylation is one of the most common strategies, converting the primary amine into a secondary amide. This transformation neutralizes the basicity of the nitrogen, introduces a hydrogen bond acceptor (the carbonyl oxygen), and provides a vector for introducing diverse substituents.
Causality: The reaction proceeds via nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride. The use of a non-nucleophilic base (e.g., pyridine, triethylamine) is crucial to neutralize the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[10] For less reactive amines, stronger coupling agents or more forcing conditions may be necessary.[11][12]
Protocol 1: General Acylation using an Acyl Chloride
-
Materials:
-
2-Aminoheterocycle (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Pyridine or Triethylamine, 1.5 equiv)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the 2-aminoheterocycle (1.0 equiv) and the base (1.5 equiv) in the anhydrous solvent (~0.1 M concentration).
-
Cool the mixture to 0 °C using an ice-water bath. This helps control the exothermicity of the reaction.
-
In a separate flask or syringe, dissolve the acyl chloride (1.1 equiv) in a small amount of the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor Progress: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Sulfonylation: Sulfonamide Formation
Sulfonylation introduces a sulfonamide moiety, which is a stable, non-basic group that acts as a strong hydrogen bond donor (N-H) and features two hydrogen bond acceptors (sulfonyl oxygens). Sulfonamides are common bioisosteres for amides and carboxylic acids.[7]
Causality: The reaction mechanism is similar to acylation. However, a common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[13] To favor mono-sulfonylation, it is critical to control stoichiometry, use a mild base, add the sulfonyl chloride slowly, and maintain a low reaction temperature (e.g., 0 °C or lower).[13][14]
Protocol 2: Selective Mono-Sulfonylation
-
Materials:
-
2-Aminoheterocycle (1.0 equiv)
-
Sulfonyl chloride (1.0-1.05 equiv)
-
Anhydrous aprotic solvent (e.g., DCM, THF, Acetonitrile)
-
Base (e.g., Pyridine, 1.2-1.5 equiv)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 2-aminoheterocycle (1.0 equiv) in the anhydrous solvent. Add the base (e.g., pyridine, 1.5 equiv).
-
Cool the reaction mixture to 0 °C using an ice-water bath. For substrates prone to di-sulfonylation, a lower temperature (e.g., -20 °C) may be required.[13]
-
Dissolve the sulfonyl chloride (1.0-1.05 equiv) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. Slow addition is critical to keep the concentration of the electrophile low.[13]
-
Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm slowly to room temperature. Stir for an additional 2-16 hours.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.
-
Reductive Amination: N-Alkylation
Reductive amination is a powerful method for introducing primary or secondary alkyl groups to the 2-amino position, forming secondary or tertiary amines, respectively. This method offers high control and avoids the over-alkylation issues common with direct alkylation using alkyl halides.[15]
Causality: The reaction proceeds in two stages, which can often be performed in one pot.[16] First, the amine condenses with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions). Second, a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), reduces the imine to the corresponding amine.[15][17] These reducing agents are chosen because they are mild enough not to reduce the starting carbonyl compound significantly but are highly effective at reducing the intermediate iminium ion.[18]
Protocol 3: N-Alkylation via Reductive Amination
-
Materials:
-
2-Aminoheterocycle (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Solvent (e.g., Dichloroethane (DCE), DCM, or THF)
-
Acetic acid (optional, catalytic amount to facilitate imine formation)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add the 2-aminoheterocycle (1.0 equiv), the aldehyde or ketone (1.2 equiv), and the solvent (e.g., DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added if imine formation is slow.
-
Add the sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 3-24 hours.
-
Monitor Progress: Follow the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
Visualization of SAR Workflow and Derivatization Paths
To effectively plan and execute an SAR campaign, it is helpful to visualize the overall workflow and the potential chemical modifications.
Caption: Iterative workflow for SAR studies via 2-amino group derivatization.
Caption: Key chemical pathways for derivatizing a 2-amino group.
Comparative Summary of Derivatization Methods
| Derivatization Type | Reagents | Key Conditions | Resulting Group | Impact on Properties |
| Acylation | Acyl Chloride/Anhydride, Base (Pyridine, TEA) | 0 °C to RT, Anhydrous | Amide | Neutralizes basicity, adds H-bond acceptor, increases steric bulk. |
| Sulfonylation | Sulfonyl Chloride, Base (Pyridine) | 0 °C or lower, slow addition, anhydrous | Sulfonamide | Neutralizes basicity, adds strong H-bond donor and two acceptors.[19] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | RT, Anhydrous | Secondary/Tertiary Amine | Retains or increases basicity, adds flexibility and lipophilicity.[16] |
| Urea Formation | Isocyanate or Carbamoyl Chloride | RT, Anhydrous | Urea | Adds H-bond donor and acceptor capacity, often increases polarity. |
| Thiourea Formation | Isothiocyanate | RT, Anhydrous | Thiourea | Similar to urea but with different geometric and electronic properties. |
Characterization and Data Interpretation
Structural Confirmation
Successful derivatization must be confirmed rigorously. A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.[20]
-
Nuclear Magnetic Resonance (¹H NMR): The disappearance of the primary amine N-H₂ signal and the appearance of a new secondary N-H signal (amide, sulfonamide) at a different chemical shift is a key indicator. The appearance of new signals corresponding to the added substituent confirms the modification.
-
Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the addition of the expected mass. High-resolution MS (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak indicates a pure sample.
Building the Structure-Activity Relationship
Once a library of derivatives is synthesized, purified, and characterized, their biological activity is determined. The final step is to correlate the structural changes with the observed activity.[4]
Ask key questions to guide the SAR analysis:
-
Sterics: How does the size and shape of the new substituent (e.g., methyl vs. tert-butyl vs. phenyl) affect activity? A sharp drop-off in activity with larger groups may indicate a sterically constrained binding pocket.
-
Electronics: Do electron-donating or electron-withdrawing groups on an added aromatic ring enhance or diminish activity? This provides insight into the electronic nature of the binding site.[6]
-
Hydrogen Bonding: Did replacing the H-bond donor amine with a non-H-bonding group abolish activity? Did adding new H-bond acceptors/donors (amide, sulfonamide) improve it?
By systematically analyzing these trends, a medicinal chemist can build a robust model of the pharmacophore, guiding the rational design of more potent and selective compounds in the next iterative cycle.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. Heterocycles as nonclassical bioisosteres of α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. cbijournal.com [cbijournal.com]
- 20. iransilicate.com [iransilicate.com]
experimental procedure for reductive cyclization to form 6-chloroquinazolines
Reductive Cyclization for the Synthesis of 6-Chloroquinazolines: A Detailed Experimental Guide
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 6-chloroquinazolines via a robust and efficient reductive cyclization strategy. Quinazoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. This document outlines the underlying chemical principles, offers a step-by-step laboratory procedure, and discusses critical parameters to ensure successful and reproducible outcomes. The targeted audience for this guide includes researchers, scientists, and professionals actively engaged in drug discovery and development.
Introduction: The Significance of 6-Chloroquinazolines
The quinazoline ring system is a privileged scaffold in drug discovery, present in a wide array of approved drugs and clinical candidates exhibiting diverse pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The substituent at the 6-position, such as a chlorine atom, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing target binding affinity and metabolic stability.
The synthesis of these vital heterocycles often relies on the construction of the pyrimidine ring onto a pre-functionalized benzene component. Reductive cyclization of ortho-nitro precursors represents a powerful and atom-economical approach to forge the quinazoline core. This method typically involves the in situ reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization with a suitably positioned electrophilic partner.
Mechanistic Rationale: The Reductive Cyclization Cascade
The cornerstone of this synthetic strategy is the tandem reduction of an aromatic nitro group and subsequent intramolecular cyclization. The process can be initiated from precursors such as ortho-nitrobenzaldehydes which are converted to Schiff bases (imines) with a primary amine. The subsequent reductive cyclization of the resulting (5-chloro-2-nitrophenyl)methanimine is a highly efficient method for constructing the 6-chloroquinazoline core.
The reaction proceeds through a cascade of events:
-
Reduction of the Nitro Group: The nitro group of the precursor is reduced to a nitroso, hydroxylamino, or amino group. The use of zero-valent metals like iron in an acidic medium is a classic, cost-effective, and highly effective method for this transformation.[1][2]
-
Intramolecular Nucleophilic Attack: The newly formed nucleophilic nitrogen species (typically the amine) attacks the electrophilic carbon of the imine.
-
Cyclization and Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration and aromatization to yield the stable quinazoline ring system.
This one-pot transformation is advantageous as it avoids the isolation of potentially unstable intermediates and often proceeds in high yield.[1]
Caption: General mechanism of reductive cyclization.
Experimental Protocol: Synthesis of 6-Chloro-4-phenylquinazoline
This protocol details the synthesis of 6-chloro-4-phenylquinazoline from 5-chloro-2-nitrobenzaldehyde and aniline as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 5-Chloro-2-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | ≥98% | Commercial |
| Aniline | C₆H₇N | 93.13 | ≥99% | Commercial |
| Iron powder (<100 mesh) | Fe | 55.85 | ≥97% | Commercial |
| Hydrochloric acid (conc.) | HCl | 36.46 | ~37% | Commercial |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Commercial |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Commercial |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Lab prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Commercial |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
Part A: Imine Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-chloro-2-nitrobenzaldehyde (1.86 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add aniline (0.93 g, 10.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the corresponding imine, (E)-(5-chloro-2-nitrophenyl)(phenyl)methanimine, can be monitored by Thin Layer Chromatography (TLC).
Part B: Reductive Cyclization
-
To the flask containing the imine solution, add iron powder (2.80 g, 50.0 mmol).
-
Carefully add concentrated hydrochloric acid (10 mL) dropwise via a dropping funnel. The addition is exothermic, and hydrogen gas evolution will be observed. Ensure adequate ventilation in a fume hood.
-
After the initial vigorous reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by TLC until the starting imine is consumed.
Part C: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake with ethanol (2 x 20 mL).
-
Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-chloro-4-phenylquinazoline.
Critical Experimental Parameters and Causality
-
Choice of Reducing Agent: Iron in acidic medium (Fe/HCl) is a classical and highly effective system for nitro group reduction.[1][2] The in situ generation of the active reducing species is cost-effective and efficient for large-scale synthesis. Alternative systems like tin(II) chloride (SnCl₂) in HCl can also be employed.[3]
-
Solvent System: Ethanol is a suitable solvent as it solubilizes the organic precursors and is compatible with the aqueous acidic conditions required for the reduction.
-
Reaction Temperature: The initial imine formation is typically facile at room temperature. The subsequent reductive cyclization requires heating to reflux to ensure a reasonable reaction rate and drive the reaction to completion.
-
Work-up Procedure: Neutralization with a weak base like sodium bicarbonate is crucial to quench the acid and allow for efficient extraction of the organic product. The use of a Celite® pad is essential for the effective removal of fine iron residues.
Safety Precautions
-
Handle concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. It is corrosive and can cause severe burns.
-
The reaction of iron with acid generates flammable hydrogen gas. Ensure there are no ignition sources nearby.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The reductive cyclization of ortho-nitro precursors is a robust and versatile method for the synthesis of the medicinally important 6-chloroquinazoline scaffold. The protocol described herein utilizes inexpensive and readily available reagents, follows a straightforward procedure, and provides a reliable route to the target compounds. By understanding the underlying mechanism and paying close attention to the critical experimental parameters, researchers can successfully implement this strategy in their drug discovery programs.
References
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
Practical Synthesis of 6-Chloro-Substituted Quinazolines for Drug Discovery: Application Notes and Protocols
Introduction: The Significance of the 6-Chloro-Quinazoline Scaffold
The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure is the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of a chlorine atom at the 6-position of the quinazoline core has proven to be a particularly fruitful strategy in drug discovery. This substitution significantly influences the molecule's electronic properties and binding interactions with biological targets, often enhancing potency and selectivity.
Notably, the 6-chloro-quinazoline motif is a cornerstone of several targeted anticancer agents, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Drugs like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways that drive tumor proliferation.[1][3]
This guide provides detailed, practical protocols for the synthesis of 6-chloro-substituted quinazolines, designed for researchers and scientists in a drug discovery setting. We will explore the most robust and adaptable synthetic routes, explain the chemical rationale behind key experimental choices, and provide step-by-step methodologies to empower the efficient generation of diverse compound libraries for screening and lead optimization.
Strategic Overview: Core Synthetic Pathways
The synthesis of 6-chloro-quinazolines typically begins with a readily available and commercially accessible starting material: 2-amino-5-chlorobenzoic acid . From this precursor, two primary and highly effective strategies diverge to construct the core quinazolinone ring system, which can then be further functionalized.
-
Route A: The Benzoxazinone Pathway. A two-step approach involving the initial formation of a reactive 6-chloro-4H-3,1-benzoxazin-4-one intermediate, followed by condensation with a nitrogen source. This route is exceptionally versatile for creating 2,3-disubstituted quinazolinones.
-
Route B: The Niementowski Reaction. A direct, one-pot condensation of 2-amino-5-chlorobenzoic acid with an amide. This method is particularly efficient for producing unsubstituted or 2-substituted quinazolin-4(3H)-ones.
A third critical step, the conversion of the quinazolinone to a 4-chloroquinazoline, serves as a gateway to a vast chemical space, enabling the introduction of various nucleophiles at the C4 position, most notably in the synthesis of 4-anilinoquinazoline-based kinase inhibitors.
Below is a visual representation of these strategic pathways.
References
Application Note: Quantifying Cellular Responses to 6-Chloroquinazolin Derivatives Using Flow Cytometry
Introduction: Unveiling the Therapeutic Potential of 6-Chloroquinazolin Derivatives
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, 6-chloroquinazolin derivatives have emerged as a particularly promising class of compounds, investigated primarily for their potent antitumor properties.[1][2] Many of these derivatives exert their cytotoxic effects by targeting critical signaling pathways that regulate cell proliferation, survival, and division, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4] A frequent consequence of this targeted inhibition is the induction of programmed cell death (apoptosis) or the arrest of the cell cycle, preventing cancer cells from multiplying.[5][6][7]
Flow cytometry is a powerful, high-throughput technique that enables the rapid and quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. This makes it an indispensable tool for elucidating the precise mechanism of action of novel drug candidates like 6-chloroquinazolin derivatives. By employing fluorescent probes that report on specific cellular states, researchers can accurately measure the extent of apoptosis and pinpoint the specific phase of cell cycle arrest induced by these compounds.
This guide provides a comprehensive overview and detailed protocols for using flow cytometry to analyze the cellular effects of 6-chloroquinazolin derivatives, focusing on the two most common outcomes: apoptosis and cell cycle disruption.
Core Principles of Analysis
Detecting Apoptosis with Annexin V and Propidium Iodide (PI)
Apoptosis is a highly regulated process of programmed cell death. One of the earliest hallmarks is the translocation of phosphatidylserine (PS), a phospholipid, from the inner to the outer leaflet of the plasma membrane.[8][9]
-
Annexin V: This is a cellular protein that has a high affinity for PS. When conjugated to a fluorochrome (like FITC), it can bind to the exposed PS on the surface of apoptotic cells, making them fluorescent.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells.[8] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By using these two probes simultaneously, flow cytometry can distinguish between three key populations:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Analyzing Cell Cycle Distribution with Propidium Iodide (PI)
The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. The cycle consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).
Flow cytometry can quantify the DNA content of individual cells to determine the percentage of the population in each phase.[10][11] This is achieved by staining fixed, permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, most commonly Propidium Iodide (PI).[12] Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI is directly proportional to the DNA content:
-
G0/G1 Phase: Normal (2n) DNA content.
-
S Phase: Intermediate DNA content as replication is underway.
-
G2/M Phase: Doubled (4n) DNA content.
An accumulation of cells in a specific phase (e.g., G2/M) following treatment with a 6-chloroquinazolin derivative indicates cell cycle arrest at that checkpoint.[3]
Experimental Workflows and Protocols
The following sections provide detailed, field-proven protocols. It is crucial to include appropriate controls in every experiment, including untreated (vehicle) cells and positive controls where applicable.
General Experimental Workflow
The overall process for analyzing cellular responses to 6-chloroquinazolin derivatives follows a standardized sequence.
Caption: High-level workflow for flow cytometry analysis.
Protocol 1: Apoptosis Detection by Annexin V & PI Staining
This protocol is designed to quantify the induction of apoptosis following treatment.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) Staining Solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
Methodology:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of the 6-chloroquinazolin derivative for a specific time (e.g., 24 hours). Include a vehicle-treated sample as a negative control.[13]
-
Harvest Cells: Collect 1-5 x 10⁵ cells per sample. For adherent cells, gently trypsinize and combine with any floating cells from the culture medium. For suspension cells, collect by centrifugation.
-
Washing: Wash cells once with cold PBS by centrifuging at 300-400 x g for 5 minutes and carefully aspirating the supernatant.[13]
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. It is critical to use a buffer containing calcium, as Annexin V binding to PS is calcium-dependent.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution to the cell suspension.[13] Gently vortex or flick the tube to mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[13][15]
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step, as PI must remain in the solution.[14]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[15] Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and quadrants.
Data Interpretation:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
|---|---|---|---|
| Lower-Left | Negative | Negative | Live, healthy cells |
| Lower-Right | Positive | Negative | Early Apoptotic Cells |
| Upper-Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left | Negative | Positive | Necrotic/Dead Cells (non-apoptotic) |
Protocol 2: Cell Cycle Analysis by PI Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 3.8 mM Sodium Citrate in PBS)
-
RNase A Solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Methodology:
-
Cell Preparation: Treat approximately 1 x 10⁶ cells with the 6-chloroquinazolin derivative for the desired time. Include a vehicle-treated control.
-
Harvest and Wash: Harvest cells and wash once with PBS at 300 x g for 5 minutes.[12]
-
Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.[11][16] This step is critical to prevent cell clumping.
-
Incubation (Fixation): Incubate the cells on ice or at 4°C for at least 30-60 minutes.[11][16] Cells can be stored in ethanol at -20°C for several weeks if necessary.
-
Rehydration: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) for 5 minutes and discard the ethanol.[12] Wash the pellet twice with PBS to remove all residual ethanol.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution. Add 50 µL of RNase A solution.[17] This step is essential because PI can also bind to double-stranded RNA, and RNase treatment ensures that only DNA is stained.[10][11]
-
Incubation (Staining): Incubate for 30 minutes at room temperature or 4°C for at least 4 hours, protected from light.[11][16]
-
Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000 events. The PI signal should be collected on a linear scale, and doublet discrimination should be used to exclude cell aggregates from the analysis.[16][17]
Data Analysis and Visualization
Gating Strategy
Proper data analysis begins with a logical gating strategy to isolate the single-cell population of interest before quantifying apoptosis or cell cycle distribution.
Caption: A typical gating strategy for flow cytometry analysis.
Expected Results
Treatment with an effective 6-chloroquinazolin derivative is expected to produce clear, dose-dependent changes.
Table 1: Representative Apoptosis Data
| Treatment Group | Concentration (µM) | Early Apoptotic (Annexin V+/PI-) % | Late Apoptotic (Annexin V+/PI+) % | Total Apoptotic % |
|---|---|---|---|---|
| Vehicle Control | 0 | 3.1 ± 0.6 | 2.4 ± 0.4 | 5.5 ± 1.0 |
| Compound X | 5 | 18.5 ± 2.1 | 7.8 ± 1.3 | 26.3 ± 3.4 |
| Compound X | 10 | 31.7 ± 3.5 | 21.9 ± 2.8 | 53.6 ± 6.3 |
Data adapted from studies on MGC-803 and Bcap-37 cells.[1]
Table 2: Representative Cell Cycle Data
| Treatment Group | Concentration (µM) | G0/G1 Phase % | S Phase % | G2/M Phase % |
|---|---|---|---|---|
| Vehicle Control | 0 | 55.2 ± 4.1 | 30.1 ± 3.3 | 14.7 ± 1.9 |
| Compound Y | 10 | 51.8 ± 3.8 | 20.5 ± 2.9 | 27.7 ± 3.1 |
| Compound Y | 20 | 45.3 ± 4.5 | 15.1 ± 2.5 | 39.6 ± 4.8 |
Data illustrates a typical G2/M arrest pattern observed with some quinazoline derivatives.[3]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background staining in Annexin V assay | Cells harvested too harshly, causing membrane damage. | Use a gentle cell scraper or milder trypsin concentration; reduce centrifugation speed. |
| Incubation time too long. | Analyze cells immediately after staining, within 1 hour.[15] | |
| Broad G0/G1 and G2/M peaks in cell cycle analysis | Inconsistent ethanol fixation. | Add cold ethanol dropwise while vortexing to prevent clumping.[12][16] |
| Cell doublets included in analysis. | Apply a doublet discrimination gate (e.g., Pulse Width vs. Pulse Area).[16] | |
| Low PI signal in cell cycle analysis | Insufficient staining time or PI concentration. | Increase incubation time or PI concentration. Ensure RNase is active. |
| Residual fixative interfering with staining. | Ensure cells are washed thoroughly with PBS after fixation.[12] |
Conclusion
Flow cytometry offers a robust and highly quantitative platform for characterizing the cellular impact of 6-chloroquinazolin derivatives. The protocols for Annexin V/PI apoptosis detection and propidium iodide-based cell cycle analysis are fundamental assays in preclinical drug development. By carefully applying these methods, researchers can gain critical insights into the mechanisms of action of these promising compounds, paving the way for the development of novel anticancer therapeutics.
References
- 1. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-chloroquinazolin-2-amine
Welcome to the technical support center for the synthesis of 6-chloroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.
Q1: What are the most common starting materials for the synthesis of this compound?
The selection of starting material is critical and often depends on availability, cost, and the desired synthetic route. The most prevalent precursor is 2-amino-5-chlorobenzonitrile. This compound contains the necessary chloro-substituted benzene ring and the ortho-amino and nitrile functionalities that can be readily cyclized to form the quinazoline core. An alternative, though less direct, starting material is 2-amino-5-chlorobenzoic acid.
Q2: What is the general reaction mechanism for the formation of the quinazoline ring in this synthesis?
The formation of the 2-aminoquinazoline ring from 2-amino-5-chlorobenzonitrile typically involves a cyclization reaction with a source of the C2-N fragment, most commonly cyanamide or a guanidine derivative. The reaction is often acid-catalyzed. The plausible mechanism involves the protonation of the cyano group's nitrogen, which enhances the electrophilicity of the cyanamide carbon. The exocyclic amino group of the benzonitrile then attacks this electrophilic carbon, leading to an amidine intermediate. This intermediate subsequently undergoes intramolecular cyclization followed by tautomerization to yield the stable 2-aminoquinazoline ring system.[1]
Q3: Why is temperature control crucial during the cyclization step?
Temperature control is paramount for several reasons. Insufficient temperature can lead to an incomplete reaction and low yields. Conversely, excessively high temperatures can promote the formation of side products, such as dimers or polymers, and can also lead to the degradation of both the starting material and the product. The optimal temperature range will depend on the specific solvent and catalyst used, and it is crucial to monitor the reaction progress closely, for instance by using Thin Layer Chromatography (TLC).
Q4: What are the key considerations for solvent selection in this synthesis?
The ideal solvent should be inert to the reactants and reagents, have a boiling point suitable for the desired reaction temperature, and be capable of dissolving the starting materials to a reasonable extent. For the cyclization of 2-amino-5-chlorobenzonitrile with guanidine, high-boiling polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction at elevated temperatures. However, the choice of solvent can also influence the reaction rate and selectivity, so optimization may be necessary for specific protocols.
Q5: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material, intermediates, and the final product. By spotting the reaction mixture on a TLC plate at regular intervals, you can visually track the consumption of the starting material and the formation of the product, allowing you to determine the optimal reaction time.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Guanidine or cyanamide may have degraded due to improper storage. 2. Insufficient Reaction Temperature: The activation energy for the cyclization is not being met. 3. Poor Quality Starting Material: The 2-amino-5-chlorobenzonitrile may be impure. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction conditions. | 1. Use freshly opened or properly stored reagents. Consider titrating the guanidine solution if its concentration is uncertain. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction by TLC. Ensure the heating apparatus is calibrated correctly. 3. Verify the purity of the starting material using techniques like NMR or melting point analysis. Recrystallize if necessary. 4. Experiment with alternative high-boiling polar aprotic solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP). |
| Formation of Multiple Side Products | 1. Excessively High Reaction Temperature: High temperatures can lead to undesired side reactions and decomposition. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. 3. Presence of Moisture: Water can interfere with the reaction, especially if acid catalysts are used. | 1. Lower the reaction temperature and extend the reaction time. Perform a temperature optimization study. 2. Carefully measure and control the stoichiometry of the reactants. A slight excess of the cyclizing agent (e.g., guanidine) may be beneficial, but a large excess should be avoided. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Difficult to Purify | 1. Presence of Polar Impurities: Unreacted starting materials or polar byproducts can co-elute with the product during column chromatography. 2. Product Precipitation Issues: The product may be difficult to crystallize from the reaction mixture or purification solvents. | 1. Optimize the reaction conditions to minimize byproduct formation. For purification, try different solvent systems for column chromatography or consider recrystallization from a suitable solvent. A wash with a dilute acid or base solution during the workup may help remove certain impurities. 2. For recrystallization, screen a variety of solvents or solvent mixtures. Sonication or seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Different batches of starting materials or reagents may have varying purity levels. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring rate can affect the outcome. | 1. Source high-purity reagents from a reliable supplier and, if possible, analyze the purity of each new batch. 2. Standardize all reaction parameters. Use a temperature-controlled heating mantle and a consistent stirring speed. Monitor the reaction to completion using TLC rather than relying on a fixed reaction time. |
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis of this compound.
III. Experimental Protocols
The following is a detailed, step-by-step protocol for the synthesis of this compound, optimized for yield and purity.
Protocol: Synthesis of this compound from 2-amino-5-chlorobenzonitrile
Materials:
-
2-amino-5-chlorobenzonitrile
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Guanidine Free Base:
-
In a round-bottom flask, dissolve guanidine hydrochloride in a minimal amount of absolute ethanol.
-
Add one equivalent of sodium methoxide and stir the mixture at room temperature for 30 minutes.
-
Filter off the precipitated sodium chloride and use the resulting solution of guanidine free base in ethanol directly in the next step. Alternatively, the ethanol can be removed under reduced pressure to yield the free base as a solid.
-
-
Cyclization Reaction:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chlorobenzonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the prepared guanidine free base (1.2 eq) to the solution.
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water. A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizing the Reaction Mechanism
The following diagram illustrates the plausible reaction mechanism for the synthesis of this compound from 2-amino-5-chlorobenzonitrile and guanidine.
Caption: Plausible reaction mechanism for the synthesis of this compound.
IV. References
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. Benchchem. --INVALID-LINK--
-
Comparative Guide to Benzylic Amine Reagents in the Synthesis of 6-Chloro-Substituted Quinazolines. Benchchem. --INVALID-LINK--
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. --INVALID-LINK--
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. --INVALID-LINK--
-
A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. NIH National Library of Medicine. --INVALID-LINK--
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH National Library of Medicine. --INVALID-LINK--
References
Technical Support Center: Troubleshooting the Purification of 6-Chloroquinazoline Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 6-chloroquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during column chromatography of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purifications effectively.
Understanding the Challenges: The Chemistry of 6-Chloroquinazolines
6-Chloroquinazoline derivatives are a cornerstone in medicinal chemistry, often serving as scaffolds for potent kinase inhibitors and other therapeutic agents.[1] However, their purification by silica gel column chromatography can be fraught with challenges. The primary difficulty stems from the basic nitrogen atoms within the quinazoline ring system.[2][3] These basic nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to a host of problems including:
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Peak Tailing and Streaking: Strong, non-ideal interactions cause the compound to elute slowly and unevenly from the column, resulting in broad, tailing peaks instead of sharp, well-defined bands.[2][4]
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Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds irreversibly to the silica gel, leading to low or no recovery of the desired product.[2]
-
Compound Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive 6-chloroquinazoline derivatives.[5][6]
This guide will provide you with the expertise to anticipate and overcome these challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve problems as they arise during your purification process.
Problem 1: My 6-chloroquinazoline derivative is streaking badly on the TLC plate and I can't get a clean separation.
Causality: Streaking on a TLC plate is a clear indicator of strong, undesirable interactions between your compound and the stationary phase (silica gel).[4][7] The basic nitrogen atoms in the quinazoline ring are likely interacting with the acidic silanol groups on the silica. This leads to slow, uneven migration up the TLC plate.
Troubleshooting Workflow:
Caption: Troubleshooting streaking on TLC plates.
Experimental Protocol: TLC with a Basic Modifier
-
Prepare the Modified Eluent: To your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate), add 0.5-2% triethylamine (NEt₃) by volume. For example, to 10 mL of your eluent, add 50-200 µL of NEt₃.
-
Spot the TLC Plate: Dissolve your crude 6-chloroquinazoline derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the modified eluent.
-
Visualize: After the solvent front has reached the top of the plate, remove it, and visualize the spots under a UV lamp. The addition of the basic modifier should result in more compact, well-defined spots.[2]
Problem 2: My compound won't elute from the column, or the recovery is very low.
Causality: This is a classic sign of irreversible adsorption to the silica gel, a common issue with basic heterocyclic compounds.[2][3] The solvent system you are using is not polar enough to disrupt the strong interaction between your compound and the stationary phase.
Troubleshooting Steps:
-
Increase Eluent Polarity: If you are running an isocratic elution (a single solvent system), gradually increase the polarity. For example, if you are using 80:20 Hexane:Ethyl Acetate, try moving to 60:40 or even 50:50. For more polar compounds, a gradient elution from a non-polar to a more polar solvent system is often more effective.[8][9]
-
"Methanol Purge": If you suspect your compound is still on the column after running a large volume of your eluent, you can try to "strip" the column with a very polar solvent like 100% methanol.[10] This will elute most compounds, though the separation from any other strongly adsorbed impurities will be lost. This is a good way to at least recover your material.
-
Deactivate the Silica Gel: If you anticipate strong binding, you can deactivate the silica gel before running the column. This can be done by pre-flushing the packed column with your eluent containing 1-3% triethylamine.[11][12] This neutralizes the acidic sites on the silica.
Problem 3: The separation on the column is much worse than what I saw on the TLC plate.
Causality: Several factors can contribute to a discrepancy between TLC and column performance.[12]
-
Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1.
-
Improper Column Packing: Air bubbles or channels in the silica bed will lead to uneven flow of the mobile phase and poor separation.[13]
-
Sample Loading Issues: If the sample is not loaded in a tight, concentrated band at the top of the column, it will lead to broad, overlapping bands during elution.[14]
Data Presentation: Recommended Silica Gel to Sample Ratios
| Separation Difficulty | Recommended Silica Gel:Sample Ratio (w/w) |
| Easy (ΔRf > 0.2) | 30:1 |
| Moderate (0.1 < ΔRf < 0.2) | 50:1 |
| Difficult (ΔRf < 0.1) | 100:1 or greater |
Experimental Protocol: Dry Loading for Improved Banding
This technique is particularly useful for samples that are not very soluble in the initial, less polar eluent.[8][14]
-
Dissolve the Sample: Dissolve your crude 6-chloroquinazoline derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of your crude material) to the solution.
-
Evaporate the Solvent: Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.
-
Load the Column: Carefully add the dry powder to the top of your packed column.
-
Begin Elution: Gently add your mobile phase and begin the chromatography. This method ensures that your compound is introduced to the column in a very narrow band.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for purifying 6-chloroquinazoline derivatives?
A1: A mixture of hexane and ethyl acetate is a common and effective starting point for many organic compounds, including quinazoline derivatives.[15][16] Begin by running TLC plates with varying ratios (e.g., 90:10, 80:20, 70:30 Hexane:Ethyl Acetate) to find a system that gives your desired compound an Rf value between 0.25 and 0.35.[16] This range generally provides the best separation on a column.
Q2: My 6-chloroquinazoline derivative has poor solubility. How can I load it onto the column?
A2: As detailed in the troubleshooting section, the dry loading method is the preferred technique for compounds with low solubility in the mobile phase.[8][14] This prevents the compound from precipitating at the top of the column and ensures a narrow starting band.
Q3: I suspect my compound is decomposing on the silica gel. How can I confirm this and what can I do?
A3: You can perform a 2D TLC to test for stability on silica.[6][10] Spot your compound in one corner of a TLC plate and run it in a suitable eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal. To mitigate decomposition, you can use deactivated silica gel (by pre-washing with an eluent containing triethylamine) or switch to a less acidic stationary phase like alumina.[11][12]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your mixture. Isocratic elution (using a single solvent mixture) is simpler and works well if the impurities are well-separated from your product on the TLC plate.[8] Gradient elution (gradually increasing the polarity of the mobile phase during the run) is more powerful for separating complex mixtures where compounds have a wide range of polarities.[13]
Q5: Can I use reverse-phase chromatography for these compounds?
A5: Yes, reverse-phase chromatography is a viable alternative, especially for more polar 6-chloroquinazoline derivatives that may have very low retention on normal-phase silica.[3][15] In reverse-phase, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Workflow for Choosing the Right Chromatography Mode:
Caption: Decision workflow for selecting the appropriate chromatography mode.
Concluding Remarks
The successful purification of 6-chloroquinazoline derivatives by column chromatography is achievable with a systematic and informed approach. By understanding the chemical interactions at play and utilizing the troubleshooting strategies outlined in this guide, you can overcome common obstacles and obtain your target compounds in high purity. Remember that thin-layer chromatography is your most valuable tool for diagnosing problems and developing a robust purification protocol.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembam.com [chembam.com]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. Chromatography [chem.rochester.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. benchchem.com [benchchem.com]
- 16. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
common side products in the synthesis of 6-chloroquinazolin-2-amine
Welcome to the technical support center for the synthesis of 6-chloroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize reaction conditions, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent and industrially scalable method for synthesizing this compound is the cyclization of 2-amino-5-chlorobenzonitrile with a source of formamidine or cyanamide. While efficient, the primary challenges include controlling the reaction temperature, preventing the formation of dimeric and trimeric impurities, and managing the hydrolysis of starting materials or intermediates.
Q2: I see an unexpected peak in my LC-MS analysis. What are the most likely side products I should consider?
Beyond unreacted starting materials, the most common side products are typically related to dimerization of the starting material, hydrolysis of the nitrile group, or incomplete cyclization. A summary of common impurities is provided in the table below. Careful analysis of the molecular weight and fragmentation pattern will be key to identification.
Q3: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yields are often traced back to three main areas:
-
Reagent Quality: Ensure the 2-amino-5-chlorobenzonitrile is pure and dry. The presence of the corresponding amide or other impurities can inhibit the reaction.
-
Reaction Conditions: Overly aggressive heating can lead to decomposition and the formation of intractable polymeric side products. Conversely, insufficient temperature will result in a sluggish and incomplete reaction.
-
Moisture Control: The presence of water can lead to hydrolysis of the nitrile starting material to 2-amino-5-chlorobenzamide, which is less reactive under these conditions.[1]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on mechanistic insights.
Problem 1: Presence of a High Molecular Weight Impurity (MW ~303 g/mol )
-
Symptom: You observe a significant peak in your LC-MS with a mass corresponding to a dimer of your starting material.
-
Potential Cause: This is likely due to the self-condensation of two molecules of 2-amino-5-chlorobenzonitrile. This side reaction is often catalyzed by strong bases or high temperatures, where the amino group of one molecule attacks the nitrile group of another.
-
Proposed Solution:
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid localized overheating by ensuring efficient stirring.
-
Staged Reagent Addition: Add the base or cyclizing agent portion-wise to control the reaction rate and minimize the concentration of highly reactive intermediates at any given time.
-
Problem 2: Identification of an Impurity with MW ~170.5 g/mol
-
Symptom: An impurity with a mass of approximately 170.5 g/mol is detected, corresponding to the formula C7H7ClN2O.
-
Potential Cause: This impurity is almost certainly 2-amino-5-chlorobenzamide , the product of the hydrolysis of the nitrile group on your starting material, 2-amino-5-chlorobenzonitrile.[2] This occurs when moisture is present in the reaction mixture. While this amide can sometimes cyclize, it does so at a much slower rate and may remain as a significant impurity.
-
Proposed Solution:
-
Anhydrous Conditions: Ensure all solvents are thoroughly dried before use. Use freshly opened reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity Check: Verify the purity of your 2-amino-5-chlorobenzonitrile starting material by LC-MS or NMR to ensure it is not already contaminated with the amide.
-
Problem 3: Formation of 6-Chloroquinazolin-4(3H)-one
-
Symptom: You detect a side product with a mass of approximately 180.5 g/mol .
-
Potential Cause: This is likely 6-chloroquinazolin-4(3H)-one. This can arise if there is a source of formic acid or a formate equivalent in the reaction, which can react with the starting material. More commonly, it can be formed by the hydrolysis of the 2-amino group of the desired product during workup or under certain reaction conditions, followed by tautomerization.[3]
-
Proposed Solution:
-
Controlled Workup: During the reaction workup, avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures.
-
Reagent Purity: Ensure that the cyclizing agent (e.g., formamidine acetate) has not degraded to generate formic acid.
-
Key Synthetic Pathways & Side Product Analysis
The primary route involves the reaction of an anthranilonitrile derivative with a C1 source. Understanding the potential side reactions is critical for optimization.
Primary Synthetic Route
The most common synthesis reacts 2-amino-5-chlorobenzonitrile with a cyclizing agent like formamidine or cyanamide.
Table of Common Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| 2-Amino-5-chlorobenzamide | C₇H₇ClN₂O | 170.59 | Hydrolysis of starting material nitrile group.[2] |
| Bis(2-cyano-4-chlorophenyl)amine | C₁₄H₈Cl₂N₃ | ~304.14 | Dimerization of starting material. |
| 6-Chloroquinazolin-4(3H)-one | C₈H₅ClN₂O | 180.59 | Hydrolysis of the 2-amino group of the product.[3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving issues during the synthesis.
References
Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving 2,4-dichloroquinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges of achieving regioselective nucleophilic aromatic substitution (SNAr) on this critical scaffold. As a privileged structure in medicinal chemistry, precise control over the substitution pattern of the quinazoline core is paramount.[1][2][3] This document provides in-depth, field-proven insights, troubleshooting protocols, and the fundamental principles governing these reactions.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
This section addresses the core principles that dictate the reactivity of the 2,4-dichloroquinazoline system.
Question: Why does nucleophilic attack on 2,4-dichloroquinazoline preferentially occur at the C4 position under mild conditions?
Answer: The inherent regioselectivity for the C4 position is a result of fundamental electronic and kinetic factors. While the C2 carbon is attached to two nitrogen atoms and might appear more electron-deficient based on simple atomic charge calculations, the reactivity in an SNAr reaction is primarily governed by frontier molecular orbital (FMO) theory and the stability of the reaction intermediate.
-
Orbital Control: Quantum mechanical calculations, specifically Density Functional Theory (DFT), reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloroquinazoline has a significantly larger coefficient at the C4 carbon compared to the C2 carbon.[1][2][4] Nucleophilic attack is an interaction between the nucleophile's HOMO and the electrophile's LUMO. Consequently, the orbital overlap required for bond formation is much more favorable at the C4 position, leading to a lower activation energy for the initial nucleophilic attack.[1][2]
-
Intermediate Stability: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate influences the reaction rate. The intermediate formed by attack at C4 is better stabilized through resonance, which includes the fused benzene ring, making its formation kinetically favored.[5]
Question: What are the primary experimental factors that control whether substitution occurs at C4 or C2?
Answer: The regioselectivity is a delicate balance that can be tipped by several key experimental parameters:
-
Temperature: This is the most critical factor. Lower temperatures (e.g., 0 °C to room temperature) strongly favor substitution at the more reactive C4 position.[5] Higher temperatures (e.g., >100 °C, reflux, or microwave irradiation) provide the necessary energy to overcome the higher activation barrier for substitution at the less reactive C2 position.[2]
-
Nucleophile: The nature of the incoming nucleophile (e.g., primary vs. secondary amines, aliphatic vs. aromatic) can influence reactivity, though the C4 preference generally holds for most common nucleophiles under mild conditions.[1][2]
-
Solvent: The choice of solvent can affect reaction rates and, in some cases, selectivity by stabilizing charged intermediates and solvating reactants. Polar solvents like acetonitrile, isopropanol, or ethanol are common.[4][6]
-
Reaction Time: Forcing a reaction for an extended period at elevated temperatures can lead to the formation of the undesired C2-substituted or di-substituted product.
Question: Is it possible to achieve selective substitution at the C2 position?
Answer: Yes, but it is almost always achieved sequentially after the C4 position has been functionalized. Direct, selective attack at C2 in the presence of a C4-chloro group is extremely challenging and not a standard synthetic route. The typical strategy involves two distinct SNAr steps:
-
First SNAr: Perform a selective substitution at the C4 position under mild conditions to synthesize the 2-chloro-4-substituted-quinazoline intermediate.
-
Second SNAr: Subject this intermediate to more forcing conditions (e.g., higher heat) to substitute the remaining chlorine at the C2 position.[2][6] This approach leverages the differential reactivity of the two positions to achieve a fully substituted 2,4-diaminoquinazoline.[2]
Troubleshooting Guide & Optimization Protocols
This section provides practical, step-by-step solutions to common experimental challenges.
Problem 1: My reaction is producing a mixture of C4 and C2 isomers, with poor selectivity for the desired C4 product.
This is a classic sign that the reaction conditions are too harsh, allowing the reaction to proceed at the less reactive C2 site.
Troubleshooting Workflow: Enhancing C4 Selectivity
Caption: Workflow for optimizing C4 regioselectivity.
Detailed Corrective Actions:
-
Lower the Temperature: Immediately reduce the reaction temperature. Start the addition of your nucleophile at 0-5 °C and allow the reaction to warm slowly to room temperature.[5] Avoid any external heating unless no reaction is observed after several hours.
-
Re-evaluate Your Solvent: While many polar solvents work, ensure you are using a standard solvent like acetonitrile, ethanol, or isopropanol.[4][6] These have well-documented success in promoting C4 selectivity.
-
Use a Non-Nucleophilic Base: If you are using a base to scavenge the HCl byproduct, ensure it is a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Using a base like triethylamine (TEA) or pyridine can sometimes lead to side reactions.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the 2,4-dichloroquinazoline starting material is consumed. Unnecessarily long reaction times, even at room temperature, can sometimes lead to the formation of minor byproducts.
Problem 2: I need to synthesize a 2,4-diaminoquinazoline. How do I reliably substitute the C2 position after functionalizing C4?
This requires a sequential, two-step approach under increasingly harsh conditions. The key is to isolate the 2-chloro-4-aminoquinazoline intermediate before proceeding.
Protocol: Sequential Synthesis of 2,4-Disubstituted Quinazolines
This protocol outlines the standard, two-step procedure.
| Step | Target Transformation | Key Conditions | Rationale |
| 1 | C4-Substitution | Nucleophile 1 (1.1 eq.), DIPEA (1.5 eq.), Acetonitrile (MeCN), 0 °C to 20 °C, 2-18 h. | Utilizes the high intrinsic reactivity of the C4 position under mild conditions to ensure high regioselectivity.[6] |
| 2 | C2-Substitution | Nucleophile 2 (1.5-2.0 eq.), Isopropanol (iPrOH) or NMP, 120 °C (Microwave) or 140-160 °C (Conventional Heat) , 15 min - 24 h. | Requires significantly higher thermal energy to overcome the kinetic barrier for substitution at the less reactive C2 position.[2][6] Strong acid (e.g., TFA) can sometimes be used to activate the C2 position.[6] |
Detailed Experimental Protocol: Synthesis of a 4-Anilino-2-chloroquinazoline
This protocol serves as a validated starting point for selective C4 substitution.
-
Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 g, 5.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add N,N-diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol). Cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add the desired aniline derivative (5.5 mmol, 1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-18 hours).
-
Workup: Upon completion, add 10% citric acid solution (15 mL) to quench the reaction and neutralize the DIPEA. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure 2-chloro-4-anilinoquinazoline product.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 6-Chloroquinazolin-2-amine
Welcome to the dedicated technical support center for the scale-up synthesis of 6-chloroquinazolin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, efficient, and reproducible synthesis.
Overview of the Primary Synthetic Route
The most direct and scalable synthesis of this compound involves the cyclocondensation of 2-amino-5-chlorobenzonitrile with a suitable nitrogen source, such as guanidine or dicyandiamide, under elevated temperatures. This one-pot reaction is attractive for its atom economy and straightforward approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method is the reaction of 2-amino-5-chlorobenzonitrile with guanidine hydrochloride in a high-boiling point solvent like 2-ethoxyethanol or N,N-dimethylformamide (DMF).[1] This approach offers a direct conversion to the desired product in a single step. An alternative, though sometimes less direct, involves the use of dicyandiamide as the nitrogen source.
Q2: What are the critical process parameters to control during the scale-up of this reaction?
A2: Temperature control is paramount. The reaction typically requires high temperatures (120-160 °C) to proceed at a reasonable rate. However, exceeding the optimal temperature can lead to byproduct formation and decomposition.[2] Agitation is also critical on a larger scale to ensure uniform heat distribution and prevent localized overheating. The rate of addition of reagents may also need to be controlled to manage any exotherms.
Q3: What are the primary impurities I should expect, and how do they form?
A3: The main impurities often arise from side reactions of the starting materials or intermediates. One common byproduct is the corresponding quinazolinone, formed by hydrolysis of the quinazoline ring, especially if water is present in the reaction mixture at high temperatures.[2][3] Incomplete reaction will leave unreacted 2-amino-5-chlorobenzonitrile. Side reactions involving guanidine can also occur, though these are typically less prevalent under optimized conditions.
Q4: How can I best monitor the reaction progress on a large scale?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the consumption of the starting material (2-amino-5-chlorobenzonitrile) and the formation of the product (this compound). Thin Layer Chromatography (TLC) can be used for quick qualitative checks, but HPLC provides quantitative data essential for determining reaction completion and impurity profiles.[4]
Q5: What are the recommended work-up and isolation procedures for this compound?
A5: Upon reaction completion, the mixture is typically cooled, and the product often precipitates. The solid can be collected by filtration. Washing the crude product with a suitable solvent, such as ethanol or acetone, can help remove residual high-boiling point solvent and some impurities.[4] Further purification is usually achieved through recrystallization.
Q6: What is the best recrystallization solvent for this compound?
A6: The choice of solvent depends on the impurity profile. Common solvents for recrystallizing polar aminoheterocycles include alcohols (e.g., ethanol, isopropanol), N,N-dimethylformamide (DMF), or aqueous mixtures of these solvents.[4] It is crucial to perform solubility studies to identify a solvent that provides good recovery and effective purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield | Incomplete Reaction: Insufficient temperature or reaction time. | Optimize Reaction Conditions: Gradually increase the reaction temperature in 5-10 °C increments and extend the reaction time. Monitor progress by HPLC to find the optimal balance that maximizes conversion without significant byproduct formation.[4] |
| Poor Solubility of Reactants: Inadequate mixing and interaction of starting materials. | Solvent Screening: Ensure 2-amino-5-chlorobenzonitrile and guanidine salt are sufficiently soluble in the chosen solvent at the reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO can be effective.[2] | |
| Product Loss During Work-up: Product may have some solubility in the wash solvents. | Optimize Washing: Use chilled wash solvents to minimize solubility losses. Analyze the filtrate by HPLC to quantify any product loss. | |
| High Impurity Levels | Hydrolysis to Quinazolinone: Presence of water in the reaction. | Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress.[2] |
| Thermal Decomposition: Excessive reaction temperature. | Precise Temperature Control: Maintain the reaction temperature within the optimized range. Localized overheating can be a significant issue in large reactors, so efficient stirring is crucial.[2] | |
| Side Reactions of Guanidine: Guanidine can self-condense or react in other pathways at high temperatures. | Stoichiometry Control: Use the optimal stoichiometric ratio of guanidine hydrochloride. An excess may not always improve the yield and can lead to more byproducts. | |
| Reaction Stalls | Catalyst Deactivation (if applicable): Though this reaction is often uncatalyzed, if a catalyst is used, it may become inactive. | Catalyst Quality: If using a catalyst, ensure it is fresh and active. Impurities in the starting materials can sometimes poison catalysts.[2] |
| Formation of an Insoluble Intermediate: An intermediate may precipitate and be unreactive. | Solvent and Temperature Adjustment: Try a solvent in which all intermediates are likely to be soluble. Sometimes, a staged temperature profile can help to keep all species in solution. | |
| Purification Challenges | Co-precipitation of Impurities: Impurities may crystallize along with the product. | Optimize Recrystallization: Screen various solvents and solvent mixtures. A multi-step crystallization or the use of an anti-solvent might be necessary. Activated carbon treatment of the solution before crystallization can sometimes remove colored impurities. |
| Product is too Soluble for Recrystallization: Difficulty in achieving good recovery. | Anti-Solvent Addition: Find a solvent in which the product is poorly soluble (an anti-solvent). Dissolve the crude product in a minimum amount of a good solvent and then slowly add the anti-solvent to induce crystallization. | |
| Oily Product After Work-up: Residual high-boiling solvent. | Thorough Washing and Drying: Wash the filtered product thoroughly with a more volatile solvent in which the product has low solubility. Dry the product under vacuum at an elevated temperature to remove trapped solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-amino-5-chlorobenzonitrile (1.0 eq) and guanidine hydrochloride (1.2 eq).
-
Solvent Addition: Add a high-boiling point solvent such as 2-ethoxyethanol or DMF (5-10 volumes).
-
Heating: Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate.
-
Isolation: Collect the solid by filtration and wash with ethanol or acetone to remove the residual solvent.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine the optimal recrystallization solvent by testing the solubility of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: Suspend the crude this compound in the chosen solvent (e.g., ethanol/water mixture or DMF).
-
Heating: Heat the mixture to reflux with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add activated carbon. Reheat to reflux for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Simplified reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Refinement of Reaction Conditions for Palladium-Catalyzed Synthesis of 4-Aminoquinazolines
Welcome to the Technical Support Center for the palladium-catalyzed synthesis of 4-aminoquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve high-yielding, reproducible results.
I. Understanding the Reaction: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The palladium-catalyzed synthesis of 4-aminoquinazolines, particularly through methods analogous to the Buchwald-Hartwig amination, generally proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: Simplified catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction.
Each step in this cycle—oxidative addition, amine coordination and deprotonation, and reductive elimination—is critical for the overall efficiency of the reaction.[1][2] Problems at any of these stages can lead to low yields or reaction failure.
II. Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the yield of my 4-aminoquinazoline is very low. What are the most common initial checks I should perform?
A1: Low or no conversion is a common issue. Before delving into extensive optimization, start with these fundamental checks:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen.[3]
-
Reagent Quality: Verify the purity and dryness of your solvent, amine, and base. Moisture can deactivate the catalyst and hydrolyze starting materials.[3]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have not degraded. Phosphine ligands, especially electron-rich ones, can be air-sensitive.
-
Temperature: Confirm that your reaction is being heated to the appropriate temperature. Insufficient heat can lead to slow or stalled reactions.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst deactivation, where the active Pd(0) species aggregate into an inactive form.[4] This can be caused by:
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low, leaving the palladium center exposed and prone to aggregation.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Ligand Choice: The ligand may not be robust enough to stabilize the palladium catalyst under the reaction conditions.
To prevent this, consider increasing the ligand-to-palladium ratio, lowering the reaction temperature, or switching to a more sterically hindered and electron-rich ligand that can better stabilize the catalyst.[5][6]
Q3: How do I choose the right ligand for my specific substrates?
A3: Ligand selection is critical for success.[1][5][6][7] There is no one-size-fits-all solution, but here are some general guidelines:
-
Bulky, Electron-Rich Ligands: For many challenging substrates, such as electron-rich aryl halides or sterically hindered amines, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are often the ligands of choice.[1][5][6][7] These ligands promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.[2]
-
Chelating Ligands: Bidentate phosphine ligands like BINAP and Xantphos can also be effective, particularly for certain substrate combinations.[5][8]
-
Screening: It is often necessary to screen a small panel of ligands to identify the optimal one for your specific reaction.
Q4: Can the choice of base significantly impact my reaction outcome?
A4: Absolutely. The base plays a crucial role in the deprotonation of the amine, and its strength and solubility can dramatically affect the reaction.[9][10][11][12]
-
Strong, Non-coordinating Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that often leads to high reaction rates.[1][9][10] However, it may not be compatible with base-sensitive functional groups.
-
Weaker, Soluble Bases: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance and are often used in combination with more active catalyst systems.[9]
-
Solubility: The solubility of the base can be a factor. In some cases, the use of a soluble organic base like DBU may be advantageous, especially in flow chemistry applications.[8][13]
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting your palladium-catalyzed synthesis of 4-aminoquinazolines.
Caption: A general workflow for troubleshooting a low-yielding reaction.
Problem 1: Low to No Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Catalyst Activation | Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. This process can be inefficient.[9][10] | * Use a Pd(0) source like Pd₂(dba)₃. * Employ a pre-catalyst where the palladium is already in a more active state.[9] |
| Poor Ligand Choice | The ligand may not be suitable for your specific aryl halide and amine combination, leading to a slow or stalled catalytic cycle.[5][6] | * Screen a diverse set of ligands, including bulky dialkylbiaryl phosphines.[5][6][7] * Consult literature for similar substrate combinations to guide your ligand selection. |
| Inappropriate Base | The base may be too weak to deprotonate the amine-palladium complex effectively, which is a key step in the catalytic cycle.[11][12] | * If using a weak base like K₂CO₃, try a stronger base such as NaOt-Bu or LHMDS, provided your substrate is stable to these conditions.[1][9] |
| Substrate or Reagent Insolubility | If your starting materials or the base are not sufficiently soluble in the reaction solvent, the reaction rate will be significantly reduced.[9][14][15][16] | * Try a different solvent or a solvent mixture to improve solubility. Common solvents include toluene, dioxane, and THF.[9][14][15][16] * Ensure adequate stirring to facilitate mixing of heterogeneous components. |
Problem 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of your desired 4-aminoquinazoline.
| Common Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halide with a hydrogen atom. This is a common side reaction, especially with electron-rich aryl halides.[2] | * Use a more active catalyst system (ligand and palladium source) to promote the desired C-N coupling over the reduction pathway. * Ensure your solvent and reagents are scrupulously dry, as water can be a proton source. |
| Di-arylation of Primary Amine | If you are using a primary amine, a second molecule of the aryl halide can react to form a diarylamine.[17] | * Use a slight excess of the primary amine. * Carefully control the reaction time and temperature to minimize over-reaction. |
| Aryl Alcohol or Diaryl Ether Formation | In the presence of water or hydroxide, the aryl halide can be converted to an aryl alcohol or diaryl ether.[18] | * Use anhydrous conditions and a non-hydroxide base. * If using aqueous ammonia, a specialized ligand may be required to suppress these side reactions.[18] |
Problem 3: Reaction Stalls or is Sluggish
If the reaction starts but does not go to completion, or proceeds very slowly, consider these factors.
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Inhibition by Product | The 4-aminoquinazoline product may coordinate to the palladium center and inhibit the catalyst. | * Increase the catalyst loading slightly. * Consider a ligand that is more sterically demanding to disfavor product inhibition. |
| Catalyst Deactivation over Time | The catalyst may be slowly degrading over the course of the reaction, especially at high temperatures. | * Lower the reaction temperature and increase the reaction time. * Use a more robust ligand that provides better thermal stability to the catalyst. |
| Mass Transfer Limitations | If the reaction is heterogeneous (e.g., with an insoluble base), the rate may be limited by the mixing of the different phases. | * Increase the stirring rate. * Consider using a phase-transfer catalyst in some cases. |
IV. Experimental Protocols: A Starting Point for Optimization
The following is a general experimental protocol for a palladium-catalyzed 4-aminoquinazoline synthesis. It should be used as a starting point and may require optimization for your specific substrates.
Materials:
-
N-(2-bromoaryl)amidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligand (e.g., XPhos, 4 mol %)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the N-(2-bromoaryl)amidine, base, palladium source, and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[19]
V. Purification and Post-Reaction Considerations
Removing Palladium Residues: Residual palladium in your final product can be a concern, especially for pharmaceutical applications.[20]
-
Column Chromatography: Standard silica gel chromatography can remove a significant portion of the residual palladium.[20]
-
Scavenging Agents: For very low palladium levels, treatment with a palladium scavenger (e.g., silica-bound thiols or specialized resins) can be effective.[20][21]
-
Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like N-acetylcysteine can help remove palladium.[21]
VI. References
-
A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). PMC. Retrieved from --INVALID-LINK--
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from --INVALID-LINK--
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved from --INVALID-LINK--
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from --INVALID-LINK--
-
The Role of the Base in Buchwald-Hartwig Amination. (2025). Request PDF. Retrieved from --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). r/chemistry. Retrieved from --INVALID-LINK--
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from --INVALID-LINK--
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Request PDF. Retrieved from --INVALID-LINK--
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from --INVALID-LINK--
-
Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. (2025). Request PDF. Retrieved from --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from --INVALID-LINK--
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved from --INVALID-LINK--
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from --INVALID-LINK--
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). Request PDF. Retrieved from --INVALID-LINK--
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. Retrieved from --INVALID-LINK--
-
Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. (2006). PubMed. Retrieved from --INVALID-LINK--
-
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved from --INVALID-LINK--
-
Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. (n.d.). PMC. Retrieved from --INVALID-LINK--
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube. Retrieved from --INVALID-LINK--
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. Retrieved from --INVALID-LINK--
-
The proposed mechanism for the synthesis of 4-aminoquinazoline and... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). NIH. Retrieved from --INVALID-LINK--
-
Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. (2011). PubMed. Retrieved from --INVALID-LINK--
-
Your trick to remove residual palladium. (2025). r/Chempros. Retrieved from --INVALID-LINK--
-
Chemical Reviews Journal. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
minimizing dimer formation during the synthesis of quinazoline derivatives
A Guide to Minimizing Dimer Formation
Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Dimer formation is a common and often frustrating side reaction in quinazoline synthesis, leading to reduced yields and complex purification challenges.
As Senior Application Scientists, we have compiled this in-depth guide based on a synthesis of established literature and practical field experience. Our goal is to provide you with a comprehensive understanding of why dimerization occurs and, more importantly, to offer actionable troubleshooting strategies and detailed protocols to help you minimize or eliminate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding dimer formation in quinazoline synthesis.
Q1: What is dimer formation and why is it a problem in quinazoline synthesis?
Dimer formation is an intermolecular reaction where two molecules of the desired quinazoline derivative, or their reactive intermediates, combine to form a larger, dimeric byproduct. This is a significant issue as it consumes your starting materials and desired product, leading to lower reaction yields. Furthermore, dimers often have similar polarities to the target monomer, making their separation by chromatography challenging and time-consuming.
Q2: What are the primary causes of dimer formation?
Several factors can contribute to the formation of dimers. The most common culprits include:
-
High concentration of reactants: Increased proximity of reactive intermediates makes intermolecular reactions, such as dimerization, more probable.[1]
-
Presence of bifunctional starting materials: If a starting material contains two reactive sites that can participate in the quinazoline ring formation, it can act as a linker, leading to the formation of dimers or even polymers.[1]
-
High reaction temperatures: While necessary for some classical methods like the Niementowski synthesis, high temperatures can sometimes promote side reactions, including dimerization.
-
Sub-optimal catalyst loading or choice: In catalyzed reactions, an inappropriate catalyst or incorrect loading can lead to the accumulation of reactive intermediates that are prone to dimerization.
Q3: Are certain quinazoline synthesis methods more prone to dimer formation?
Classical methods like the Niementowski synthesis, which often require high temperatures and concentrations, can be susceptible to dimerization and other side reactions.[1] Modern synthetic approaches, such as those employing microwave irradiation or specific catalytic systems (e.g., copper or palladium-catalyzed reactions), can often provide better control over the reaction conditions and may lead to a reduction in dimer formation.[2][3]
Q4: How can I detect and identify dimer byproducts in my reaction mixture?
A combination of analytical techniques is typically used to identify dimer formation:
-
Thin-Layer Chromatography (TLC): A new spot with a different Rf value from your starting materials and expected product may indicate a byproduct. Dimers are typically less polar than the corresponding monomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying dimers. You will observe a peak with a mass-to-charge ratio (m/z) corresponding to approximately twice the molecular weight of your expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the dimer. The spectra of dimers are often more complex than those of the monomers, but may show some symmetry depending on the dimer's structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass of the byproduct, confirming its molecular formula and supporting its identification as a dimer.
Troubleshooting Guide: A Proactive Approach to Minimizing Dimerization
This section provides a systematic approach to troubleshooting and minimizing dimer formation in your quinazoline synthesis.
Understanding the Mechanism of Dimer Formation
The first step in preventing dimerization is to understand how it occurs in your specific reaction. While the exact mechanism can vary depending on the synthetic route, a common pathway involves the intermolecular condensation of reactive intermediates.
Visualizing the Problem: A Generalized Dimerization Pathway
The following diagram illustrates a generalized mechanism for dimer formation, particularly relevant in syntheses involving bifunctional starting materials or the intermolecular reaction of activated intermediates.
Caption: Generalized reaction pathways for monomer vs. dimer formation.
Strategic Optimization of Reaction Parameters
Systematic optimization of your reaction conditions is the most effective way to suppress dimer formation.
As high concentrations are a primary driver of dimerization, adjusting the dilution of your reaction is a critical first step.
Troubleshooting Steps:
-
Initial Reaction: Run your reaction at the concentration reported in the literature or your standard protocol.
-
Serial Dilution: If dimer formation is observed, perform a series of reactions where you systematically decrease the concentration of your limiting reagent by increasing the solvent volume (e.g., 2-fold, 5-fold, and 10-fold dilutions).
-
Analysis: Analyze the product mixture of each reaction by HPLC or LC-MS to determine the monomer-to-dimer ratio.
-
Optimization: Identify the concentration that provides the best balance between a reasonable reaction rate and minimal dimer formation.
Data-Driven Decisions: The Impact of Concentration on Dimer Formation
| Concentration of Limiting Reagent (M) | Monomer:Dimer Ratio (by HPLC peak area) |
| 1.0 | 70:30 |
| 0.5 | 85:15 |
| 0.2 | 95:5 |
| 0.1 | >99:1 |
Note: This is illustrative data. Actual results will vary depending on the specific reaction.
Temperature can have a significant impact on reaction selectivity. While higher temperatures can increase the reaction rate, they can also provide the activation energy for unwanted side reactions like dimerization.
Troubleshooting Steps:
-
Baseline Experiment: Establish the monomer-to-dimer ratio at your standard reaction temperature.
-
Temperature Gradient: Run a series of reactions at different temperatures (e.g., 10-20°C intervals below your standard temperature).
-
Monitor Reaction Progress: For lower temperature reactions, you may need to extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum monomer formation.
-
Optimal Temperature: Identify the temperature that maximizes the yield of the desired monomer while minimizing dimer formation.
The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the transition states of competing reaction pathways.
Troubleshooting Steps:
-
Solvent Screening: If dimerization is an issue, consider screening a range of solvents with varying polarities (e.g., from non-polar solvents like toluene to polar aprotic solvents like DMF or DMSO, and polar protic solvents like isopropanol or n-butanol).
-
Solubility Check: Ensure that your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to localized high concentrations and promote dimerization.
-
Analyze Outcomes: Compare the monomer-to-dimer ratio for each solvent to identify the optimal choice for your specific synthesis.
Data-Driven Decisions: Solvent Effects on Dimer Formation
| Solvent | Dielectric Constant (ε) | Monomer:Dimer Ratio |
| Toluene | 2.4 | 80:20 |
| Dioxane | 2.2 | 88:12 |
| Acetonitrile | 37.5 | 92:8 |
| DMF | 36.7 | 96:4 |
| DMSO | 46.7 | >98:2 |
Note: This is illustrative data. The optimal solvent will be substrate-dependent.
For catalyzed reactions, the choice and amount of catalyst are critical. Similarly, the stoichiometry of reagents can influence the prevalence of side reactions.
Troubleshooting Steps:
-
Catalyst Loading: If using a catalyst, screen different loadings (e.g., from 1 mol% to 10 mol%) to find the optimal concentration that promotes the desired intramolecular cyclization over intermolecular dimerization.
-
Ligand Effects (for metal-catalyzed reactions): In transition metal-catalyzed syntheses, the choice of ligand can significantly impact selectivity. If dimerization is observed, consider screening different ligands to modulate the reactivity of the catalytic species.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of your reactants. An excess of a bifunctional reagent is a common cause of dimerization.
Visualizing the Workflow: A Systematic Approach to Optimization
Caption: A systematic workflow for optimizing reaction conditions to minimize dimer formation.
Analytical Protocols: Identifying and Quantifying Dimer Byproducts
Accurate and reliable analytical methods are essential for troubleshooting dimer formation. Here, we provide detailed protocols for the identification and quantification of dimers in your reaction mixtures.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Monomer/Dimer Ratio Determination
This protocol provides a general method for separating and quantifying your desired quinazoline monomer from its dimer byproduct using reverse-phase HPLC with UV detection.
1. Sample Preparation:
- Quench a small aliquot (e.g., 50 µL) of your reaction mixture.
- Dilute the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The final concentration should be in the range of 0.1-1 mg/mL.
- Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical starting gradient would be 10-95% B over 20 minutes. This may need to be optimized to achieve good separation between the monomer and dimer peaks.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector set to a wavelength where both the monomer and dimer absorb (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of your product).
- Injection Volume: 5-10 µL.
3. Data Analysis:
- Integrate the peak areas for the monomer and dimer.
- Calculate the monomer-to-dimer ratio based on the peak areas. Note that for accurate quantification, you may need to determine the response factors for both the monomer and the purified dimer.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Dimer Identification
This protocol is designed for the rapid identification of a potential dimer byproduct.[4]
1. Sample Preparation:
- Follow the same sample preparation steps as for HPLC analysis.
2. LC-MS Conditions:
- Use similar LC conditions as described in the HPLC protocol to achieve chromatographic separation.
- Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is typically effective for quinazoline derivatives.
- Scan Range: Set the mass spectrometer to scan a range that includes the expected molecular weights of your monomer and dimer (e.g., m/z 100-1000).
3. Data Analysis:
- Extract the ion chromatograms for the expected [M+H]+ of your monomer and the expected [2M+H]+ of your dimer.
- The presence of a peak at the expected m/z for the dimer confirms its formation.
Protocol 3: Spectroscopic Characterization of the Isolated Dimer
If you can isolate the dimer byproduct (e.g., by preparative HPLC or column chromatography), further spectroscopic analysis will confirm its structure.
-
¹H and ¹³C NMR: The NMR spectra of the dimer will show characteristic shifts. For example, in a dimer linked by a flexible chain, you may see new signals corresponding to the linker protons. The overall complexity of the aromatic region may also change.[5][6]
-
ESI-MS/MS: Tandem mass spectrometry can provide information about the fragmentation pattern of the dimer, which can help to elucidate its structure and how the two monomer units are connected.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 8. A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
optimization of protecting group strategy for 6-chloroquinazolin-2-amine
Welcome to the Technical Support Center for advanced synthetic strategies. As Senior Application Scientists, we understand that navigating the complexities of multi-step synthesis requires not only procedural knowledge but also a deep understanding of the underlying chemical principles. This guide is dedicated to the critical optimization of protecting group strategies for 6-chloroquinazolin-2-amine, a key scaffold in modern drug discovery.
The 2-amino group of the quinazoline core, being part of a guanidine-like system, presents unique challenges in terms of reactivity and stability. A successful synthetic campaign hinges on the judicious selection, application, and removal of a suitable protecting group. This center provides field-proven insights, detailed protocols, and robust troubleshooting advice to guide you through this process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the protection of this compound, providing the foundational knowledge needed to build a successful synthetic strategy.
Q1: Why is it necessary to protect the 2-amino group of this compound?
A1: The 2-amino group of this compound is a potent nucleophile and can interfere with a variety of subsequent reactions.[1] Protection is essential to:
-
Prevent Unwanted Side Reactions: The amino group can react with electrophiles, such as acyl chlorides, alkyl halides, or activated carboxylic acids, intended for other parts of the molecule.
-
Enable Directed Chemistry: By masking the amino group, you can direct reactions to other sites. For example, if you intend to perform a metal-catalyzed cross-coupling at the 6-chloro position, protecting the 2-amino group is crucial to prevent catalyst inhibition or competitive N-arylation.
-
Modify Solubility and Handling: Protection can alter the physicochemical properties of the molecule, sometimes improving its solubility in organic solvents and simplifying purification.
Q2: What are the most common protecting groups for this scaffold?
A2: The most common and effective protecting groups for the 2-amino functionality are carbamates, due to their ability to moderate the nucleophilicity of the amine and their predictable cleavage conditions.[2][3] The primary candidates are:
-
Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., TFA, HCl).[2][4]
-
Cbz (Carbobenzyloxy): Typically removed by catalytic hydrogenation.[2][5]
-
PMB (p-Methoxybenzyl): An orthogonal option, removed under oxidative conditions (e.g., DDQ) or with strong acids.[6][7][8]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group, providing another layer of orthogonality.[1][2]
Q3: How do I choose the right protecting group for my synthetic route?
A3: The choice of protecting group is dictated entirely by the planned downstream reaction conditions. You must select a group that is stable to all subsequent synthetic steps but can be removed selectively at the desired stage. This concept is known as an orthogonal strategy.[1][9] The following decision workflow can guide your choice.
Q4: What does "orthogonal protection" mean, and why is it important?
A4: Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different conditions without affecting the others.[9][10] For example, a molecule could contain a Boc-protected amine (acid-labile) and a Cbz-protected amine (hydrogenolysis-labile). You could selectively deprotect the Boc group with TFA while leaving the Cbz group intact, or vice-versa. This strategy is vital for complex syntheses where different parts of the molecule need to be revealed and reacted sequentially.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem Area: Protection Reactions
Q: My Boc-protection reaction with Boc₂O and a base (like Et₃N or DMAP) is sluggish or incomplete. What are the likely causes and solutions?
A: The 2-amino group of the quinazoline is less nucleophilic than a typical aliphatic amine or even aniline due to resonance delocalization into the heterocyclic ring. Incomplete reactions are common.
-
Causality: The reaction rate depends on both the nucleophilicity of the amine and the electrophilicity of the Boc-donating reagent. Standard conditions may not be sufficient.
-
Solutions:
-
Increase Base Strength/Stoichiometry: Switch from triethylamine to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use sodium hydride (NaH) to deprotonate the amine first, forming the more nucleophilic anion.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often drive it to completion.[11]
-
Change Solvent: A more polar aprotic solvent like DMF or DMSO can enhance the reaction rate compared to DCM or THF.
-
Use a More Reactive Reagent: While Boc₂O is standard, reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more effective for less reactive amines.
-
Problem Area: Protecting Group Stability
Q: My Boc group was unintentionally cleaved during a subsequent reaction. What happened and what are my alternatives?
A: The Boc group is notoriously labile to acid.[4] Even trace amounts of acid generated as a byproduct, or reagents that are Lewis acidic, can cause partial or complete deprotection.
-
Causality: The mechanism of Boc cleavage is initiated by protonation, leading to the formation of a stable tert-butyl cation.[2][4]
-
Solutions:
-
Buffer the Reaction: If your reaction can tolerate it, add a non-nucleophilic base like proton sponge or 2,6-lutidine to scavenge any in-situ generated acid.
-
Switch to a More Robust Group: If your synthesis requires strongly acidic conditions, Boc is not a suitable choice. A Cbz group, which is stable to most acids and bases, would be a better alternative.[12]
-
Problem Area: Deprotection Reactions
Q: During Cbz-deprotection with H₂/Pd-C, I'm reducing the quinazoline ring in addition to cleaving the Cbz group. How can I selectively remove the Cbz group?
A: This is a critical and frequent challenge. Standard catalytic hydrogenation can reduce susceptible heterocyclic systems like quinazolines.[13]
-
Causality: The palladium catalyst is highly active and does not always discriminate between the benzyl C-O bond of the Cbz group and the C=N bonds within the quinazoline ring.
-
Solutions:
-
Catalytic Transfer Hydrogenation: This is often the best solution. Instead of H₂ gas, use a hydrogen donor like cyclohexene, cyclohexadiene, or ammonium formate with the Pd/C catalyst.[14] This method is typically much milder and more selective, often leaving the quinazoline core intact.
-
Change the Catalyst: Using a less reactive catalyst, such as palladium on barium sulfate (Pd/BaSO₄), can sometimes improve selectivity.[15]
-
Alternative Deprotection: Consider other methods for Cbz removal that do not involve hydrogenation, such as using strong acids like HBr in acetic acid, but this is harsh and may not be compatible with other functional groups.
-
Q: My PMB deprotection with DDQ is giving a complex mixture of byproducts. What are the common pitfalls?
A: DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) is a strong oxidant, and the reaction can be sensitive to stoichiometry and conditions.[6][8]
-
Causality: The reaction proceeds via a single-electron transfer (SET) mechanism, generating a radical cation that is stabilized by the electron-donating p-methoxy group.[6] Over-oxidation or reaction with other sensitive functionalities can occur. The byproduct, p-methoxybenzaldehyde, can also sometimes interfere with isolation.
-
Solutions:
-
Control Stoichiometry: Use precisely 1.0-1.2 equivalents of DDQ. An excess can lead to side reactions.
-
Run in a Buffered System: The reaction is often performed in a DCM/water mixture. The water helps to hydrolyze the intermediate oxonium ion.[6] Adding a mild buffer can sometimes prevent side reactions caused by trace acid.
-
Monitor Carefully: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.
-
Purification: Be aware that the hydroquinone byproduct (DDQH₂) must be removed during workup, often by a basic wash.
-
Protocols & Data
Table 1: Comparison of Common Protecting Groups for this compound
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantage |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., DMAP, Et₃N, NaH), DCM or THF[11][16] | Strong Acid (TFA, or HCl in Dioxane)[2][4] | Labile to acid; Stable to base, hydrogenolysis, oxidation. | Easy to introduce and remove; common in peptide chemistry.[3] |
| Carbobenzyloxy | Cbz / Z | Cbz-Cl, Base (e.g., NaHCO₃, K₂CO₃), Acetone/H₂O[5][17] | Catalytic Hydrogenation (H₂, Pd/C) or Transfer Hydrogenation[2][14] | Stable to acid and base; Labile to hydrogenolysis. | Orthogonal to Boc and Fmoc; robust group. |
| p-Methoxybenzyl | PMB | PMB-Cl, Base (NaH), THF or DMF[6][18] | DDQ, DCM/H₂O; or strong acid (TFA)[6][18][19] | Stable to base, mild acid, hydrogenolysis; Labile to oxidation. | Orthogonal to both Boc and Cbz.[20] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base, Dioxane/H₂O | Base (e.g., 20% Piperidine in DMF)[2] | Stable to acid and hydrogenolysis; Labile to base. | Orthogonal to Boc and Cbz; widely used in SPPS.[21] |
Experimental Protocols
Protocol 1: Boc-Protection of this compound
-
To a stirred suspension of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should be observed.
-
Cool the resulting suspension back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-Boc protected product.
Protocol 2: Acid-Mediated Boc-Deprotection
-
Dissolve the Boc-protected this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq, or a 25-50% solution in DCM) to the solution at room temperature.[11]
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS. Vigorous bubbling (CO₂ evolution) is often observed initially.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers, extract the aqueous phase with DCM (2x), combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected amine. The product may be isolated as the TFA salt if neutralization is omitted.
Protocol 3: Cbz-Protection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 2:1 ratio, ~0.2 M).
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the N-Cbz protected product.
Protocol 4: Selective Cbz-Deprotection via Catalytic Transfer Hydrogenation
-
Dissolve the Cbz-protected this compound (1.0 eq) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).
-
Add 10% Palladium on carbon (Pd/C, ~10% w/w) to the solution.
-
Add a hydrogen donor, such as 1,4-cyclohexadiene (5-10 eq) or ammonium formate (5 eq).[14]
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor closely by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified as necessary.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. peptide.com [peptide.com]
- 13. Ruthenium-catalyzed enantioselective hydrogenation of quinoxalinones and quinazolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 19. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 21. biosynth.com [biosynth.com]
improving the selectivity of kinase inhibitors derived from 6-chloroquinazolin-2-amine
Technical Support Center: Kinase Inhibitor Selectivity
Introduction: The Quinazoline Scaffold and the Selectivity Challenge
Welcome to the technical support center. This guide is designed for medicinal chemists, biochemists, and drug discovery scientists working to optimize the selectivity of kinase inhibitors based on the 6-chloroquinazolin-2-amine scaffold. This privileged scaffold is a cornerstone of many approved and investigational kinase inhibitors due to its favorable geometry for interacting with the ATP-binding site of kinases.[1][2]
However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving selectivity for the desired target kinase while avoiding undesirable off-target interactions that can lead to toxicity or reduced efficacy.[3][4] This guide provides a structured approach to troubleshooting common selectivity issues, grounded in mechanistic principles and validated experimental workflows.
Core Principles of Kinase Inhibitor Selectivity
Before troubleshooting, it is crucial to understand the structural basis of kinase-inhibitor interactions. Most quinazoline-based inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous ATP substrate. Selectivity is therefore achieved by exploiting subtle differences in the architecture of this binding pocket among different kinases.
Key Structural Regions for Selectivity Tuning
The this compound scaffold offers several positions for chemical modification. Each position provides a distinct opportunity to influence binding affinity and selectivity by probing different sub-pockets of the ATP-binding site.
Caption: Key modification points on the this compound scaffold.
The Gatekeeper Residue: A Master Regulator of Selectivity
A single amino acid residue, termed the "gatekeeper," sits at the entrance to a hydrophobic pocket deep within the ATP-binding site.[5] The size of this residue is a primary determinant of an inhibitor's binding profile.[6][7]
-
Small Gatekeepers (Threonine, Alanine, Glycine): Kinases with small gatekeepers have a more accessible back pocket, making them susceptible to a wider range of inhibitors.
-
Large Gatekeepers (Methionine, Isoleucine, Phenylalanine): These residues create steric hindrance, blocking access to the back pocket and conferring resistance to inhibitors that require this space.[7][8]
Exploiting the size difference of the gatekeeper residue between your primary target and off-targets is one of the most powerful strategies for engineering selectivity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges in a practical, question-and-answer format.
Q1: My lead compound is potent against my target kinase, but initial screens suggest it hits several off-targets. Where do I begin?
A1: Your first step is to obtain a comprehensive, quantitative understanding of your compound's selectivity profile. A single-point screen is insufficient. You need to perform a broad-panel kinome profiling assay.
-
Causality: Without knowing which kinases are being inhibited and by how much, any attempt at rational redesign is guesswork. A kinome-wide panel provides the essential data needed to identify problematic off-targets and formulate a hypothesis for improving selectivity.[9][10]
-
Recommended Action: Submit your compound to a commercial kinome profiling service (e.g., KINOMEscan, Reaction Biology, Eurofins). These services typically test your compound at one or two concentrations against a panel of over 400 kinases and return quantitative data (e.g., Kd, % Inhibition, or IC50).[11][12] This provides a "fingerprint" of your inhibitor's activity across the kinome.
Q2: I have my kinome profiling data. My compound inhibits my target (a kinase with a small gatekeeper) but also strongly inhibits three other kinases that have large gatekeeper residues. How do I interpret this and plan my next steps?
A2: This is a common and informative scenario. It suggests your inhibitor, in its current form, does not deeply engage the hydrophobic back pocket controlled by the gatekeeper. Instead, its binding is likely dominated by interactions in the more conserved regions of the ATP site. This presents a clear strategic path.
-
Causality: To disfavor binding to the large-gatekeeper kinases, you need to introduce chemical moieties that create a steric clash with their bulky gatekeeper residues. These same moieties should be easily accommodated by the more spacious pocket of your small-gatekeeper target.
-
Recommended Action: Focus on modifying the C4 position of the quinazoline ring. This position typically points directly toward the gatekeeper residue. By adding a bulky group here, you can directly probe the size of this pocket.[4][6]
Caption: Strategy of using a bulky C4-substituent to exploit gatekeeper size differences.
Q3: What specific structural modifications to the this compound scaffold are known to improve selectivity?
A3: Structure-activity relationship (SAR) studies have identified several key modification strategies. The optimal choice depends on the specific target and off-target profiles.[1][13][14]
-
Causality: Each modification probes a different region of the ATP-binding site. By systematically exploring these, you can identify substitutions that are favorable for your target but unfavorable for off-targets.
-
Recommended Actions: Synthesize a small, focused library of analogs based on the following strategies.
| Modification Position | Strategy & Rationale | Example Substituents | Potential Outcome |
| C4-Anilino Ring | Introduce Steric Bulk: Add substituents to the aniline ring to create steric clashes with larger gatekeeper residues or to optimize van der Waals contacts.[15] | Methyl, cyclopropyl, tert-butyl groups. | Improved selectivity for small-gatekeeper kinases over large-gatekeeper kinases. |
| C2-Amine | Explore the Ribose Pocket: Extend groups from the amine to interact with the ribose-binding pocket. This area can vary between kinases. | Small heterocycles, (hydroxyethyl)piperazine groups.[16] | Can improve potency and modulate selectivity based on pocket shape/polarity. |
| C6 Position | Fine-tune Hydrophobic Interactions: While the chloro group is often optimal, replacing it can alter binding kinetics and selectivity. | Methyl, methoxy, cyano groups. | May disfavor binding in off-targets where this pocket has a different character. |
| C7 Position | Target the Solvent Front: Add solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetic properties and form H-bonds with the hinge region backbone.[1] | Morpholine, piperazine, methoxyethoxy groups. | Can significantly impact potency and cell permeability. |
Q4: Synthesizing dozens of analogs is time- and resource-intensive. How can computational modeling help me prioritize which compounds to make?
A4: Computational modeling, specifically molecular docking, is an excellent tool for prioritizing synthetic targets.[17][18] It allows you to virtually screen your designed analogs against the 3D structures of your target and key off-targets.
-
Causality: Docking algorithms predict the likely binding pose and estimate the binding energy of a ligand in a protein's active site.[3][19] By comparing the predicted binding scores between your target and off-targets, you can identify compounds that are computationally predicted to be selective.[20]
-
Recommended Action:
-
Obtain Structures: Download high-resolution crystal structures of your target kinase and at least 1-2 of your most problematic off-targets from the Protein Data Bank (PDB).
-
Perform Docking: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock your proposed analogs into the ATP-binding site of each structure.
-
Analyze & Prioritize: Compare the predicted binding energies and poses. Prioritize analogs that show a significantly better (i.e., more negative) docking score for your primary target compared to the off-targets. Look for poses that confirm your design hypothesis (e.g., a bulky C4 group clashing with a large gatekeeper).
-
Q5: My new analog shows excellent selectivity in biochemical (enzymatic) assays, but it loses this selectivity in cell-based assays. What could be the cause?
A5: This is a critical transition point in drug discovery and often points to factors beyond direct kinase inhibition. The cellular environment is far more complex than a purified enzyme assay.
-
Causality & Potential Issues:
-
Cell Permeability & Efflux: Your compound may be a substrate for cellular efflux pumps (like P-glycoprotein). If an off-target kinase is in a cellular compartment with a higher effective drug concentration than your primary target, its inhibitory effect will be magnified.
-
Metabolism: The compound could be metabolized by cellular enzymes into a new chemical entity that has a different selectivity profile.
-
Polypharmacology: The observed cellular phenotype might be a result of inhibiting multiple nodes in a pathway, which can be different from inhibiting a single purified enzyme.[21]
-
-
Recommended Action:
-
Run a Cellular Target Engagement Assay: Use techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to your intended target inside the cell.
-
Assess Permeability & Efflux: Perform standard ADME assays (e.g., Caco-2 permeability) to determine if your compound is susceptible to efflux.
-
Metabolite ID Studies: Incubate your compound with liver microsomes or hepatocytes and use mass spectrometry to identify major metabolites. Then, synthesize these metabolites and test their kinome selectivity profile.
-
Key Experimental Protocols
Protocol 1: Workflow for Kinome-Wide Selectivity Profiling
This protocol outlines the steps for using a commercial fee-for-service platform, which is the industry standard for obtaining robust selectivity data.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your inhibitor in 100% DMSO. Ensure the compound is fully dissolved.
-
Perform quality control (e.g., LC-MS, NMR) to confirm purity (>95%) and identity.
-
Ship the required amount (typically 20-50 µL) to the service provider according to their instructions.
-
-
Assay Execution (Performed by Vendor):
-
The vendor will typically use a competition binding assay (e.g., KINOMEscan), which measures the ability of the test compound to displace a known ligand from the ATP-binding site of each kinase in the panel.[10]
-
The assay is run at a specified concentration (e.g., 1 µM) to get a broad overview, or at multiple concentrations to determine dissociation constants (Kd).
-
-
Data Analysis & Interpretation:
-
You will receive a report listing the binding affinity (e.g., Kd) or percent inhibition for your compound against every kinase in the panel.
-
Calculate Selectivity Score (S-Score): A common metric is the S-score, which quantifies how selective a compound is. For example, S(10) is the number of kinases inhibited by >90% at a given concentration. A lower S-score indicates higher selectivity.
-
Visualize Data: Plot the data as a "kinetree" diagram, where inhibited kinases are marked on a phylogenetic tree of the human kinome. This helps visualize if off-targets belong to specific kinase families.
-
Identify Key Off-Targets: Focus on off-targets with binding affinities within 10-30 fold of your primary target's affinity. These are the most critical to address through medicinal chemistry.
-
Protocol 2: Predictive Selectivity Analysis via Molecular Docking
This protocol provides a conceptual workflow for using computational tools to guide analog design.
-
Software & Hardware:
-
A molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or open-source tools like PyMOL with AutoDock Vina).
-
A workstation with sufficient computational power.
-
-
Structure Preparation:
-
Download PDB structures for your target and key off-targets. If multiple structures exist, choose high-resolution (<2.5 Å) structures complexed with a ligand similar to your scaffold.
-
Use the software's protein preparation wizard to: add hydrogens, assign bond orders, remove water molecules (unless a specific water is known to be critical for binding), and optimize hydrogen-bonding networks.
-
Define the binding site by creating a grid box centered on the co-crystallized ligand.
-
-
Ligand Preparation:
-
Draw your proposed analogs in a 2D sketcher and generate 3D coordinates.
-
Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5) and low-energy conformers.
-
-
Docking Execution:
-
Systematically dock each prepared analog into the prepared grid of the target kinase and each off-target kinase. Use standard precision (SP) or extra precision (XP) settings.
-
-
Analysis & Prioritization:
-
For each analog, create a table comparing its docking score (e.g., GlideScore, kcal/mol) in the target vs. the off-targets.
-
Calculate a "Selectivity Delta" (ΔScore = Score_Off-Target - Score_Target). A larger positive delta suggests better selectivity.
-
Visually inspect the binding poses of the top-ranked selective compounds. Ensure they form key hydrogen bonds (e.g., with the hinge region) and that the selectivity-driving moiety makes the intended interactions (e.g., steric clash with a large gatekeeper).
-
Prioritize the top 3-5 computationally-validated analogs for chemical synthesis and experimental testing.
-
Systematic Workflow for Selectivity Improvement
The following diagram outlines the iterative cycle of design, synthesis, and testing required for successful selectivity optimization.
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
- 6. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. mdpi.com [mdpi.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Docking simulation study and kinase selectivity of f152A1 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to the Anti-proliferative Activity of 6-Chloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anti-cancer therapies. Its derivatives have demonstrated significant potential in inhibiting key signaling pathways that drive tumor growth and proliferation.[1][2][3][4] This guide provides a comparative analysis of the anti-proliferative activity of various 6-chloroquinazoline derivatives, offering a synthesized overview of their performance against different cancer cell lines based on published experimental data.
The presence of a chlorine atom at the 6-position of the quinazoline ring has been a strategic choice in the design of many potent kinase inhibitors. This substitution can influence the molecule's electronic properties and its interaction with the target protein, often leading to enhanced inhibitory activity. This guide will delve into the structure-activity relationships (SAR) of these derivatives, their mechanisms of action, and a comparative analysis of their cytotoxic effects.
Mechanisms of Action: Targeting Key Cancer Pathways
6-Chloroquinazoline derivatives exert their anti-proliferative effects primarily by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, survival, and angiogenesis. The two most prominent targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[5] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][2][3] Several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, function as EGFR inhibitors.[1] The 4-anilinoquinazoline scaffold, a common feature in many of the derivatives discussed here, is a well-established pharmacophore for EGFR inhibition, competitively binding to the ATP-binding site of the kinase domain.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by 6-chloroquinazoline derivatives.
Inhibition of VEGFR-2 Signaling and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[6][7] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[6][8] Inhibition of VEGFR-2 tyrosine kinase activity is a validated anti-cancer strategy. Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby blocking the downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, that promote endothelial cell proliferation and migration.[8]
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway, leading to anti-angiogenic effects.
Other Mechanisms
Beyond EGFR and VEGFR-2 inhibition, some quinazoline derivatives have been shown to induce apoptosis and cell cycle arrest at the G2/M phase.[9][10] Another reported mechanism for certain quinazolinone derivatives is the inhibition of tubulin polymerization, a process essential for cell division.[9] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.
Comparative Anti-proliferative Activity
The anti-proliferative activity of 6-chloroquinazoline derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration at which it inhibits 50% of cell growth.
The following table summarizes the IC50 values for a selection of 6-chloroquinazoline derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Derivative/Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 101 | 2-methyl-3-(heteroaryl)-quinazolin-4(3H)-one | L1210 (Leukemia) | 5.8 | [9] |
| K562 (Leukemia) | >50% inhibition at 1 µg/mL | [9] | ||
| MCF-7 (Breast) | 0.34 | [9] | ||
| CA46 (Burkitt's Lymphoma) | 1.0 | [9] | ||
| Compound 16 | 2-chloroquinazoline derivative | A549 (Lung) | In micromolar range | [11] |
| NCI-H460 (Lung) | In micromolar range | [11] | ||
| HCT116 (Colon) | In micromolar range | [11] | ||
| MCF7 (Breast) | In micromolar range | [11] | ||
| PC3 (Prostate) | In micromolar range | [11] | ||
| HeLa (Cervical) | In micromolar range | [11] | ||
| Compound 4m | 6-aryloxyl substituted quinazoline | N87 (Gastric, HER2+) | 0.0063 | [12] |
| H1975 (Lung, EGFR T790M/L858R) | 0.0075 | [12] | ||
| A549 (Lung, EGFR WT) | 29.9 | [12] | ||
| Compound 31 (CZh226) | 4-aminoquinazoline-2-carboxamide | A549 (Lung) | Moderate | [13] |
Note: "Moderate" indicates that the compound showed anti-proliferative activity, but a specific IC50 value was not provided in the cited abstract.
Experimental Protocol: MTT Assay for Anti-proliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the anti-proliferative activity of chemical compounds.[5]
MTT Assay Workflow
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the 6-chloroquinazoline derivatives. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: The MTT reagent is added to each well.
-
Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The 6-chloroquinazoline scaffold remains a highly privileged structure in the design of anti-proliferative agents. The derivatives highlighted in this guide demonstrate a broad range of activities against various cancer cell lines, with some exhibiting exceptional potency in the nanomolar range. Their mechanisms of action, primarily through the inhibition of key tyrosine kinases like EGFR and VEGFR-2, underscore their potential as targeted cancer therapeutics.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with greater selectivity for specific kinase isoforms to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Synthesizing novel compounds that are effective against drug-resistant cancer cell lines, such as those with the T790M mutation in EGFR.[14]
-
Dual-Target Inhibitors: Developing single molecules that can simultaneously inhibit multiple key pathways, such as dual EGFR/VEGFR-2 inhibitors, which may offer a synergistic anti-cancer effect.[2][3]
-
In Vivo Efficacy and Pharmacokinetic Studies: Moving promising in vitro candidates into preclinical animal models to evaluate their in vivo anti-tumor activity, safety, and pharmacokinetic profiles.
This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and development of the next generation of 6-chloroquinazoline-based anti-cancer drugs.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpbs.com [ijpbs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. japsonline.com [japsonline.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-aminoquinazoline-2-carboxamide Analogues as PAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 6-chloro-4-aminoquinazoline-2-carboxamide analogues, a potent and selective class of inhibitors targeting p21-Activated Kinase 4 (PAK4). As a critical regulator of cellular processes such as proliferation, migration, and survival, PAK4 has emerged as a significant therapeutic target in oncology.[1] This document synthesizes key structure-activity relationship (SAR) findings, compares the performance of these analogues with other PAK4 inhibitors, and provides detailed experimental methodologies to support further research and development in this area.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established scaffold in medicinal chemistry, known for its ability to mimic the adenine region of ATP and bind to the hinge region of various kinases.[2] The 6-chloro-4-aminoquinazoline-2-carboxamide series, in particular, has been systematically optimized to achieve high potency and selectivity for PAK4, a member of the group II p21-activated kinases.[3][4]
Structure-Activity Relationship (SAR) of 6-Chloro-4-aminoquinazoline-2-carboxamide Analogues
A systematic exploration of the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold has revealed critical structural features that govern its inhibitory activity against PAK4. The SAR can be dissected by examining the contributions of different substituents on the quinazoline core and the 2-carboxamide moiety.
The Quinazoline Core: Importance of the 6-Chloro and 4-Amino Groups
The 4-amino group on the quinazoline ring is crucial for forming a key hydrogen bond with the hinge region of the PAK4 active site.[3] Modifications at this position are generally detrimental to activity.
The 6-chloro substituent plays a significant role in enhancing potency and selectivity. Removal of the chloro group leads to a notable decrease in PAK4 affinity and a significant reduction in selectivity against other kinases, such as PAK1.[3] While other electron-withdrawing groups at the 6-position can maintain potency, they often result in reduced selectivity. Shifting the chloro group to the 7-position, although yielding a potent analogue, also diminishes selectivity.[3]
The 2-Carboxamide Moiety: A Key Determinant of Potency and Selectivity
The 2-carboxamide side chain is a critical element for achieving high potency and selectivity. This group extends into a subpocket of the ATP-binding site, and modifications here have a profound impact on the inhibitory profile.
Introduction of a piperazine ring at the 2-carboxamide position has proven to be a fruitful strategy. Further substitution on the piperazine ring can fine-tune the activity. For instance, the incorporation of a methyl group with an (R)-configuration on the piperazine ring, as seen in compound 31 (CZh226) , leads to a significant improvement in both potency and selectivity.[3] This is attributed to favorable van der Waals interactions within the binding pocket. In contrast, dimethyl analogues or changing the piperazine to other heterocyclic secondary amines is not well-tolerated.[3]
Comparative Analysis of PAK4 Inhibitors
To contextualize the performance of the 6-chloro-4-aminoquinazoline-2-carboxamide series, a comparison with other notable PAK4 inhibitors is essential.
| Inhibitor Class | Key Compound(s) | PAK4 Inhibition (Ki/IC50) | Selectivity Profile | Reference |
| 6-Chloro-4-aminoquinazoline-2-carboxamide | Compound 31 (CZh226) | Ki = 9 nM | High selectivity (346-fold vs. PAK1) | [3] |
| Pyrrolopyrazole | PF-3758309 | IC50 = 18.7 nM | Potent against PAK1, PAK5, and PAK6 | [5][6] |
| Indole-based | Pak4-IN-3 | Not specified | Shown to inhibit lung metastasis | [1] |
| Allosteric Inhibitor | KPT-9274 | Not specified (dual PAK4/NAMPT inhibitor) | Targets both PAK4 and NAMPT | [1][7] |
Compound 31 (CZh226) from the 6-chloro-4-aminoquinazoline-2-carboxamide series demonstrates remarkable potency and, most notably, excellent selectivity against PAK1, a key member of the group I PAKs.[3] This selectivity is a significant advantage, as inhibition of group I PAKs has been associated with potential cardiovascular toxicity.[7] In contrast, inhibitors like PF-3758309, while potent against PAK4, exhibit broader activity across the PAK family.[6]
Experimental Protocols
General Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Analogues
The synthesis of the 6-chloro-4-aminoquinazoline-2-carboxamide core typically involves a multi-step process. A generalized workflow is presented below. For specific reaction conditions and purification methods, refer to the detailed procedures in Hao et al., 2018.[3]
Caption: General synthetic workflow for 6-chloro-4-aminoquinazoline-2-carboxamide analogues.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against PAK4 is typically determined using an in vitro kinase assay. The following is a generalized protocol.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of a test compound against PAK4.
Materials:
-
Purified recombinant PAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Specific peptide substrate for PAK4 (e.g., PAKtide)
-
Test inhibitor
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Microplate reader
Protocol:
-
Prepare Reagents: Dilute the PAK4 enzyme, peptide substrate, and ATP in kinase buffer to their desired working concentrations. Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilutions, followed by the PAK4 enzyme.
-
Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
PAK4 Signaling Pathway
PAK4 is a key downstream effector of small GTPases like Cdc42 and plays a crucial role in various oncogenic signaling pathways.[8][9] Inhibition of PAK4 can disrupt these pathways, leading to reduced cell proliferation, migration, and invasion.[3]
Caption: Simplified PAK4 signaling pathway and the point of inhibition.
Conclusion and Future Perspectives
The 6-chloro-4-aminoquinazoline-2-carboxamide scaffold represents a highly promising class of PAK4 inhibitors, characterized by excellent potency and selectivity. The detailed SAR understanding provides a solid foundation for the rational design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on in vivo efficacy studies of lead compounds like 31 (CZh226) and further exploration of the therapeutic potential of selective PAK4 inhibition in various cancer models. The development of these targeted agents holds significant promise for advancing cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PAK4 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Methods for the Synthesis of 6-Chloroquinazoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. Quinazoline scaffolds, and specifically 6-chloroquinazoline derivatives, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to accurately and rapidly monitor the progress of their synthesis is not merely a matter of convenience; it is a critical factor in optimizing reaction conditions, maximizing yield, minimizing impurities, and accelerating the drug discovery pipeline.
This guide provides an in-depth comparison of analytical methods for monitoring the synthesis of 6-chloroquinazoline derivatives, with a primary focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against traditional techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative experimental data.
The Central Role of Reaction Monitoring
The synthesis of complex organic molecules like 6-chloroquinazoline derivatives is often a multi-step process.[1] Knowing when a reaction is complete, whether the desired product is being formed, and if any significant side products are emerging is crucial for making informed decisions in real-time. Inadequate monitoring can lead to wasted resources, time-consuming purification challenges, and potentially misleading structure-activity relationship (SAR) data. While traditional methods like TLC have been the workhorses of synthetic chemistry labs for decades, modern drug development demands a higher level of analytical rigor. This is where the power of LC-MS comes to the forefront.
A High-Performance LC-MS Method for 6-Chloroquinazoline Synthesis Monitoring
The following LC-MS method is designed for rapid and reliable monitoring of a representative reaction: the synthesis of a 6-chloro-4-aminoquinazoline derivative from a 4,6-dichloroquinazoline precursor.
Experimental Protocol: UPLC-MS
Objective: To separate and quantify the starting material (4,6-dichloroquinazoline), the product (a 6-chloro-4-aminoquinazoline derivative), and any significant impurities.
Instrumentation:
-
LC System: Waters ACQUITY UPLC System or equivalent
-
Mass Spectrometer: Waters SQ Detector 2 single quadrupole mass spectrometer or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Software: MassLynx with OpenLynx Application Manager for open-access use[2]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Gradient:
-
0.00 min: 5% B
-
1.50 min: 95% B
-
2.00 min: 95% B
-
2.10 min: 5% B
-
2.50 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 650 L/hr
-
Data Acquisition: Full Scan (m/z 100-500) and Selected Ion Recording (SIR) for key reactants and products.
Sample Preparation:
-
Withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture using a glass capillary.
-
Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water. This rapid dilution effectively stops the reaction.
-
Vortex the sample to ensure homogeneity.
-
If the reaction mixture contains solid particles, centrifuge the diluted sample and transfer the supernatant to an LC-MS vial.
Rationale Behind the Methodological Choices
-
UPLC Technology: The use of sub-2-µm particle columns in Ultra-Performance Liquid Chromatography (UPLC) provides significantly higher resolution and faster analysis times compared to traditional HPLC. For reaction monitoring, this means you can get a clear picture of your reaction's progress in under 3 minutes per sample.
-
C18 Reversed-Phase Column: Quinazoline derivatives are typically moderately polar to nonpolar, making a C18 stationary phase ideal for their separation based on hydrophobicity.
-
Formic Acid in Mobile Phase: The addition of a small amount of formic acid (0.1%) to the mobile phase serves two key purposes. It aids in the protonation of the analytes, which is essential for efficient ionization in positive mode ESI-MS, and it can also improve chromatographic peak shape.
-
ESI Positive Mode: Quinazoline derivatives contain nitrogen atoms that are readily protonated, making them highly suitable for analysis by positive ion electrospray ionization.
-
Single Quadrupole Mass Spectrometer: For routine reaction monitoring where the primary goal is to confirm the molecular weight of the product and track the disappearance of starting materials, a single quadrupole mass spectrometer offers a robust, cost-effective, and easy-to-use solution.[3]
-
Minimal Sample Preparation: The "dilute and shoot" approach to sample preparation is a significant advantage in a high-throughput synthesis environment. It allows for rapid feedback without the need for time-consuming extraction or purification steps.
Visualizing the LC-MS Workflow
References
comparison of in vitro activity of 6-chloroquinazolin derivatives against cancer cell lines
A Comparative Guide to the In Vitro Anticancer Activity of 6-Chloroquinazolin Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4] Among these, 6-chloroquinazolin derivatives have emerged as a promising class of anticancer agents, demonstrating significant in vitro activity against a variety of cancer cell lines.[1][5] This guide provides a comprehensive comparison of the in vitro performance of various 6-chloroquinazolin derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the 6-Chloro Substituent
The presence of a chlorine atom at the 6-position of the quinazoline ring has been shown to be a key determinant of the anticancer activity of these compounds.[2] Structure-activity relationship (SAR) studies suggest that this substitution can influence the compound's binding affinity to target proteins and its overall lipophilicity, thereby affecting its cellular uptake and efficacy.[1][2]
Comparative In Vitro Efficacy
Several studies have evaluated the cytotoxic effects of various 6-chloroquinazolin derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
A series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated significant antitumor activities.[5] Two compounds from this series, designated as 5a and 5f , were identified as the most active members.[5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 5a | MGC-803 (Human Gastric Carcinoma) | 1.96 |
| Bcap-37 (Human Breast Carcinoma) | 8.47 | |
| 5f | MGC-803 (Human Gastric Carcinoma) | Not explicitly stated, but noted as highly active |
| Bcap-37 (Human Breast Carcinoma) | Not explicitly stated, but noted as highly active | |
| PC3 (Human Prostate Carcinoma) | Not explicitly stated, but noted as highly active |
Data synthesized from Luo et al., 2014.[3][5]
These findings highlight the potential of these 6-chloroquinazolin derivatives as potent anticancer agents, particularly against gastric and breast cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of compounds 5a and 5f revealed their ability to induce apoptosis, or programmed cell death, in cancer cells.[5] At a concentration of 10 µM, treatment with these compounds for 24 hours resulted in significant apoptosis ratios in MGC-803 and Bcap-37 cells.[5]
| Compound | Cell Line | Apoptosis Ratio (at 10 µM after 24h) |
| 5a | MGC-803 | 31.7% |
| 5f | MGC-803 | 21.9% |
Data from Luo et al., 2014.[5]
This apoptotic induction is a crucial mechanism for the elimination of cancer cells and underscores the therapeutic potential of these derivatives.
The Role of EGFR Inhibition
Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[6][7] Overexpression and dysregulation of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival.[8] The quinazoline scaffold is a key feature of several approved EGFR inhibitors, including gefitinib and erlotinib.[6] While the direct EGFR inhibitory activity of the 6-chloroquinazolin derivatives discussed above was not explicitly detailed in the cited study, the quinazoline core strongly suggests this as a probable mechanism of action.
Below is a diagram illustrating the general mechanism of EGFR inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).
Caption: EGFR inhibition by a 6-chloroquinazolin derivative.
Experimental Protocols for In Vitro Activity Assessment
To ensure the reliability and reproducibility of in vitro anticancer activity data, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for common assays used to evaluate the cytotoxicity of compounds like 6-chloroquinazolin derivatives.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10] It is a reliable and sensitive method for cytotoxicity screening.[9]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[9]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from culture, ensuring high viability (>95%).[9]
-
Seed cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000 to 40,000 cells/well) in a final volume of 100 µL of complete culture medium.[11]
-
Include wells with medium only as a background control.[9]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-chloroquinazolin derivatives from a stock solution (typically in DMSO).[9]
-
Add 100 µL of the diluted compounds to the respective wells. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.[9]
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[9]
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Remove the SRB solution and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[10][13]
-
Allow the plates to air dry.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[10]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
Caption: Workflow of the Sulforhodamine B (SRB) assay.
MTT Assay
The MTT assay is another widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[14] The amount of formazan produced is proportional to the number of viable cells.[15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. rsc.org [rsc.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Validating Target Engagement for Kinase Inhibitors Derived from 6-Chloroquinazolin-2-amine
Introduction: The 6-chloroquinazolin-2-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, synthesizing a potent inhibitor is only the beginning. The critical next step, and the focus of this guide, is to rigorously validate that the compound engages its intended kinase target within the complex milieu of a living cell. Target engagement is the foundational evidence that links a molecule's chemical structure to its biological effect.[1][2] Without this confirmation, interpreting data on cellular potency, selectivity, and downstream signaling remains speculative.
This guide provides an in-depth comparison of leading methodologies to quantify and validate the interaction of novel kinase inhibitors with their targets. We will dissect the principles, protocols, and practical considerations of several orthogonal approaches, empowering researchers to design self-validating experiments that generate robust and reliable data.
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a label-free manner, directly within cells and even tissues.[3][4]
Scientific Principle
The core principle of CETSA is ligand-induced thermal stabilization.[4] When a kinase inhibitor binds to its target protein, it forms a complex that is often more resistant to heat-induced denaturation than the unbound protein. By heating cell lysates or intact cells treated with the inhibitor across a temperature gradient, one can measure the amount of soluble, non-denatured target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement.[1][5]
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Figure 1: CETSA Experimental Workflow.
Detailed Experimental Protocol (Western Blot Readout)
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with various concentrations of your this compound inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in a buffered solution, often with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Lysis: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) to release intracellular contents.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration and normalize samples. Analyze the abundance of the target kinase in each sample using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the normalized band intensity against the corresponding temperature to generate a melting curve. A rightward shift in the curve for inhibitor-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.[1]
Causality and Self-Validation
-
Why a temperature gradient? This is essential to define the unique melting point (Tm) of the target protein. Engagement is not just about stability at one temperature, but a shift in this entire thermodynamic profile.
-
Why ultracentrifugation? This step provides a clean physical separation between the soluble (folded) and aggregated (unfolded) proteome, which is the fundamental readout of the assay.
-
Controls: The vehicle-treated sample establishes the baseline melting curve of the target protein. A known inhibitor for the target can serve as a positive control to validate the assay setup.
Methodology 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific target in living cells, in real-time.[6][7]
Scientific Principle
This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a light-emitting donor molecule and a light-accepting fluorophore.[8][9] The assay requires two key components:
-
The target kinase is expressed in cells as a fusion protein with NanoLuc® Luciferase (the BRET donor).
-
A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is added to the cells (the BRET acceptor).
When the tracer is bound to the NanoLuc®-fused kinase, the donor and acceptor are in close proximity, allowing for efficient BRET. When a test compound (e.g., your this compound derivative) enters the cell and binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This change is directly proportional to the degree of target engagement.[10]
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Figure 2: Principle of NanoBRET™ Assay.
Detailed Experimental Protocol
-
Cell Preparation: Transiently transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96- or 384-well assay plate.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the compounds to the cells and incubate.
-
Tracer & Substrate Addition: Add the NanoBRET™ fluorescent tracer and the Nano-Glo® Live Cell Substrate to the wells. The substrate is required for the NanoLuc® enzyme to produce light.
-
Equilibration: Incubate the plate at room temperature or 37°C to allow the binding reactions to reach equilibrium.
-
Signal Detection: Measure the luminescence signal at two wavelengths using a luminometer equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's apparent cellular affinity.[11]
Causality and Self-Validation
-
Why two wavelengths? Ratiometric measurement corrects for potential artifacts like variable cell number or transfection efficiency, making the assay highly robust.
-
Why a live-cell assay? This is a key advantage. It measures target engagement in a physiological context, accounting for cell permeability, efflux pumps, and intracellular ATP concentrations that compete with ATP-competitive inhibitors.[12]
-
Controls: A vehicle control defines the maximum BRET signal. A "no tracer" control helps to determine background signal.
Methodology 3: Chemoproteomics using Kinobeads
Chemoproteomics provides a global view of a compound's selectivity by profiling its interactions with hundreds of kinases simultaneously. The Kinobeads technology is a prominent example of this affinity-based approach.[13][14]
Scientific Principle
Kinobeads are sepharose beads to which a cocktail of broad-spectrum, ATP-competitive kinase inhibitors are covalently attached.[14][15] When a cell lysate is passed over these beads, a large portion of the cellular kinome binds to the immobilized inhibitors and is captured.[13]
To profile a new inhibitor, the assay is performed in a competitive format. The cell lysate is pre-incubated with the soluble "free" inhibitor before being exposed to the Kinobeads. The free inhibitor will compete with the beads for binding to its target kinases. The more potently it binds to a specific kinase, the less of that kinase will be captured by the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry (MS).[15]
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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Figure 3: Kinobeads Competition Binding Workflow.
Detailed Experimental Protocol
-
Lysate Preparation: Grow and harvest cells. Lyse the cells under non-denaturing conditions to maintain native protein conformations. Clarify the lysate by centrifugation.
-
Competitive Binding: Aliquot the lysate and incubate with serial dilutions of the this compound inhibitor or vehicle control for one hour at 4°C.
-
Kinobeads Incubation: Add the Kinobeads matrix to the inhibitor-treated lysates and incubate for another hour to allow for capture of unbound kinases.[16]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured kinases from the beads. The proteins are then typically denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides (and thus the parent proteins) in each sample. For each identified kinase, plot its relative abundance against the inhibitor concentration. The resulting dose-response curves are used to calculate apparent dissociation constants (Kdapp) for every kinase target, revealing the inhibitor's complete selectivity profile.[17]
Causality and Self-Validation
-
Why a lysate-based assay? This allows for the capture of endogenously expressed kinases at their native abundance levels, avoiding artifacts from protein overexpression.[16]
-
Why mass spectrometry? MS provides an unbiased and highly sensitive readout, capable of identifying and quantifying hundreds to thousands of proteins in a single experiment, which is essential for comprehensive selectivity profiling.[13]
-
Controls: The vehicle control sample establishes the baseline binding of each kinase to the beads (100% signal).
Methodology 4: Phosphorylation-Based Target Engagement
This indirect method validates target engagement by measuring its functional consequence: the inhibition of the kinase's catalytic activity within the cell. This is often assessed by quantifying the phosphorylation of a known downstream substrate.[2][18]
Scientific Principle
Kinases function by transferring a phosphate group from ATP to a substrate protein. An effective inhibitor that engages its target kinase will block this activity, leading to a dose-dependent decrease in the phosphorylation of its direct substrates.[19] This change in phosphorylation status serves as a robust and physiologically relevant biomarker of target engagement.[2] The readout is typically performed using phospho-specific antibodies via Western blot or In-Cell Western assays.
Detailed Experimental Protocol (In-Cell Western)
-
Cell Seeding: Seed cells in a 96- or 384-well clear-bottom plate and allow them to adhere overnight.
-
Serum Starvation & Stimulation (Optional): To achieve a robust and synchronous signaling window, cells are often serum-starved for several hours and then stimulated with a growth factor (e.g., EGF for EGFR pathway) to activate the target kinase.
-
Inhibitor Treatment: Treat the cells with a dilution series of the test compound for a specified duration.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde to cross-link proteins in place, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding. Incubate the cells with two primary antibodies simultaneously: a phospho-specific antibody for the substrate (e.g., anti-phospho-AKT) and an antibody for a housekeeping protein for normalization (e.g., anti-GAPDH or a total protein stain).
-
Secondary Antibody Incubation: Wash the cells and add species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Quantification: Scan the plate using a near-infrared imaging system. The instrument software quantifies the fluorescence intensity in each channel for each well.
-
Data Analysis: Normalize the phospho-protein signal to the housekeeping protein signal. Plot the normalized signal against inhibitor concentration to generate a dose-response curve and calculate the IC50.
Causality and Self-Validation
-
Why measure phosphorylation? This directly assesses the functional output of kinase activity. It confirms that the inhibitor not only binds the target but also inhibits it in a cellular context.[18][19]
-
Why normalize? Normalizing the phospho-signal to a total protein or housekeeping protein signal corrects for well-to-well variations in cell number, ensuring that observed decreases in signal are due to inhibition and not cell loss.
-
Controls: A vehicle-treated, stimulated control represents 100% kinase activity. A non-stimulated control shows the basal level of phosphorylation.
Comparative Guide: Choosing the Right Assay
The choice of assay depends on the specific question being asked, the stage of the drug discovery project, and available resources. No single method is universally superior; they provide complementary information.
| Parameter | CETSA | NanoBRET™ Assay | Kinobeads (Chemoproteomics) | Phospho-Substrate Western |
| Principle | Ligand-induced thermal stabilization[3] | Bioluminescence Resonance Energy Transfer (BRET)[6] | Competitive affinity capture[14] | Inhibition of catalytic activity[2] |
| Context | Live cells or lysate | Live cells | Lysate | Live cells (endpoint) |
| Target Modification | No (Label-free) | Yes (NanoLuc® fusion) | No (Label-free) | No (Label-free) |
| Primary Output | Target engagement (qualitative/semi-quantitative) | Target occupancy, apparent affinity (IC50), residence time[6][8] | Selectivity profile, apparent affinity (Kdapp) across kinome[17] | Functional inhibition (IC50) |
| Key Advantages | Label-free, applicable to any target, works in tissues | Real-time, highly quantitative, measures affinity in live cells[12] | Unbiased, kinome-wide selectivity profiling | Measures functional outcome, highly physiological |
| Key Limitations | Lower throughput, some targets may not stabilize | Requires genetic engineering, dependent on tracer availability | Lysate-based (no permeability data), requires MS expertise | Indirect, pathway complexities can confound results[18] |
| Throughput | Low to Medium | High | Low | Medium |
Conclusion
For a novel kinase inhibitor derived from the this compound scaffold, a multi-pronged approach to validating target engagement is recommended. One might begin with a functional assay, such as a Phospho-Substrate Western , to confirm that the compound inhibits the intended signaling pathway in cells. Following this, a direct binding assay like CETSA or NanoBRET™ should be employed to unequivocally demonstrate that the inhibitor physically interacts with its target. CETSA offers the advantage of being label-free, while NanoBRET™ provides highly quantitative data on affinity and residence time in a live-cell format.[3][6][8]
Finally, to understand the inhibitor's broader effects and potential off-target liabilities, a Kinobeads experiment is invaluable. This provides a comprehensive selectivity profile, which is critical for interpreting cellular phenotypes and predicting potential toxicities. By strategically combining these orthogonal methodologies, researchers can build a robust, self-validating data package that confirms target engagement with the highest degree of scientific confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discover.library.noaa.gov [discover.library.noaa.gov]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 19. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking of 6-Chloroquinazoline Derivatives in Kinase ATP-Binding Sites
This guide provides an in-depth, technical comparison of 6-chloroquinazoline derivatives as inhibitors for various kinase ATP-binding sites, grounded in the principles of computational drug design. We will explore the rationale behind experimental choices, detail a robust docking protocol, and present a comparative analysis to guide future research and development for professionals in drug discovery.
The Significance of the Quinazoline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The quinazoline core has emerged as a "privileged scaffold" in medicinal chemistry for developing kinase inhibitors.[3][4] Its rigid, bicyclic structure provides an excellent framework for orienting substituents to interact precisely with the ATP-binding pocket of various kinases.[4] This has led to the development of several FDA-approved drugs, such as Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[1][3][5]
The 6-chloro substitution on the quinazoline ring is a key feature in many potent inhibitors. This guide focuses on the in silico evaluation of these derivatives using molecular docking, a powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, like a protein, to form a stable complex.[6][7] By comparing the docking scores and binding interactions of various 6-chloroquinazoline derivatives across different kinase targets, we can elucidate structure-activity relationships (SAR) and prioritize candidates for synthesis and biological evaluation.[8]
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a self-validating system for conducting comparative docking studies. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Part 1: Preparation of Target Kinase Structures
-
Protein Selection and Retrieval : Select the kinase targets of interest. Prominent examples for quinazoline inhibitors include EGFR, VEGFR, and PAK4.[3][9][10] Obtain their 3D crystal structures from the Protein Data Bank (PDB). It is crucial to select structures co-crystallized with a ligand in the ATP-binding site to ensure the pocket is in a relevant conformation. For this study, we might select EGFR (PDB ID: 1M17), VEGFR2 (PDB ID: 4ASD), and PAK4 (PDB ID: 5XVG).
-
Protein Preparation : The raw PDB file is not suitable for immediate use. It must be "cleaned" by:
-
Removing Non-Essential Molecules : Delete water molecules, co-solvents, and any ligands not essential to the study. Water molecules can sometimes be critical for binding, but for a comparative study, their removal ensures a consistent baseline.
-
Adding Hydrogen Atoms : PDB files often lack explicit hydrogen atoms. Adding them is critical for correct ionization and tautomeric states of amino acid residues, which dictates hydrogen bonding.[11]
-
Assigning Charges and Atom Types : Utilize a force field (e.g., CHARMm, AMBER) to assign partial charges and atom types to the protein, which is essential for calculating the energy of interactions.
-
Energy Minimization : A brief energy minimization of the protein structure is performed to relieve any steric clashes introduced during the preparation steps.
-
Part 2: Preparation of 6-Chloroquinazoline Ligands
-
Ligand Design : Create a library of 6-chloroquinazoline derivatives for comparison. These can be designed based on known inhibitors or novel concepts. For this guide, we will consider a parent 6-chloro-4-anilinoquinazoline scaffold with various substitutions on the aniline ring.
-
2D to 3D Conversion : Sketch the molecules in a 2D chemical drawing tool and convert them to 3D structures.
-
Ligand Optimization : This is a critical step to ensure the ligand's conformation is energetically favorable before docking.
-
Charge Assignment : Assign appropriate partial charges using a method like Gasteiger or MMFF94.
-
Energy Minimization : Perform a thorough energy minimization of each ligand using a suitable force field to find its lowest energy conformation.[12] This prevents the docking algorithm from wasting computational time on high-energy, irrelevant conformers.
-
Part 3: Molecular Docking Simulation
-
Defining the Binding Site (Grid Generation) : The search space for the docking algorithm must be defined. This is typically done by generating a "grid" box centered on the co-crystallized ligand in the ATP-binding site of the prepared protein structure.[11] The size of the grid should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.
-
Docking Execution : Use a validated docking program such as AutoDock, Glide, or FlexX.[13] The algorithm will systematically place the prepared ligands into the defined grid, sampling numerous possible conformations and orientations.[6]
-
Scoring Function : For each generated pose, a scoring function calculates the binding affinity, typically expressed as a negative value in kcal/mol (the docking score).[14] A more negative score generally indicates a more stable protein-ligand complex and thus, higher predicted binding affinity.[14][15] The protocol is validated by "redocking" the co-crystallized ligand into its own receptor; a successful docking protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[15]
The overall workflow can be visualized as follows:
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docking Score: Significance and symbolism [wisdomlib.org]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
